1-(4-Chlorophenyl)butane-1-sulfonamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H14ClNO2S |
|---|---|
Molecular Weight |
247.74 g/mol |
IUPAC Name |
1-(4-chlorophenyl)butane-1-sulfonamide |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-10(15(12,13)14)8-4-6-9(11)7-5-8/h4-7,10H,2-3H2,1H3,(H2,12,13,14) |
InChI Key |
SLFUNIIZVHDJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Chemical structure and properties of 1-(4-Chlorophenyl)butane-1-sulfonamide
An In-depth Technical Guide to the Chemical Structure and Properties of 1-(4-Chlorophenyl)butane-1-sulfonamide
Abstract
This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)butane-1-sulfonamide, a compound of interest within the broader class of sulfonamides. While specific literature on this exact molecule is not abundant, this document extrapolates from established chemical principles and data on analogous structures to present its core chemical and physical properties, a proposed synthetic route, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound and its potential applications.
Introduction and Chemical Identity
The sulfonamide functional group is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The molecule 1-(4-Chlorophenyl)butane-1-sulfonamide incorporates a 4-chlorophenyl group, a common moiety in pharmacologically active compounds, attached to a butane-1-sulfonamide backbone. This unique combination suggests the potential for novel biological interactions and therapeutic applications.
The precise chemical structure of 1-(4-Chlorophenyl)butane-1-sulfonamide consists of a butane chain where the first carbon is bonded to both a sulfonamide group (-SO₂NH₂) and a 4-chlorophenyl ring.
Chemical Structure:
Physicochemical Properties
The physicochemical properties of 1-(4-Chlorophenyl)butane-1-sulfonamide can be predicted based on its constituent functional groups. The presence of the chlorophenyl group imparts hydrophobicity, while the sulfonamide group can participate in hydrogen bonding. A summary of its predicted and known analogous properties is presented in Table 1.
| Property | Predicted/Analogous Value | Reference/Rationale |
| Molecular Formula | C₁₀H₁₄ClNO₂S | Based on chemical structure |
| Molecular Weight | 247.74 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for sulfonamide derivatives |
| Melting Point | Not available (predicted to be a solid at room temperature) | Based on similar sulfonamide structures |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol | General solubility of sulfonamides |
| XLogP3 | ~2.5-3.5 | Estimated based on similar structures; indicates moderate lipophilicity |
Proposed Synthesis and Characterization
A plausible and efficient synthesis of 1-(4-Chlorophenyl)butane-1-sulfonamide can be designed based on established methods for sulfonamide formation.[3][4] A common approach involves the reaction of a sulfonyl chloride with an amine. In this case, we propose a two-step synthesis starting from commercially available 4-chlorobenzaldehyde and 1-butanesulfonamide.
Synthetic Workflow
The proposed synthetic pathway is illustrated in the diagram below.
Caption: Proposed two-step synthesis of 1-(4-Chlorophenyl)butane-1-sulfonamide.
Experimental Protocol
Step 1: Synthesis of the Intermediate Imine
-
To a solution of 4-chlorobenzaldehyde (1 equivalent) in an appropriate solvent such as toluene or ethanol, add 1-butanesulfonamide (1 equivalent).[5]
-
Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to facilitate the condensation reaction.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude intermediate imine.
Step 2: Reduction of the Imine to the Final Product
-
Dissolve the crude imine from Step 1 in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 1-(4-Chlorophenyl)butane-1-sulfonamide.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the presence of the 4-chlorophenyl and butane groups.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic absorption bands of the sulfonamide (S=O and N-H stretches) and aromatic groups.[2]
-
Elemental Analysis: To determine the elemental composition (C, H, N, S, Cl).
Potential Biological Activity and Mechanism of Action
While the biological activity of 1-(4-Chlorophenyl)butane-1-sulfonamide has not been explicitly reported, the presence of the sulfonamide and 4-chlorophenyl moieties allows for informed speculation on its potential pharmacological profile. Sulfonamides are known to inhibit various enzymes and receptors.[1]
Hypothesized Biological Targets
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.[1]
-
Enzyme Inhibition: The compound could potentially inhibit other enzymes where a sulfonamide group can interact with the active site, such as certain proteases or kinases.
-
Antimicrobial Activity: The sulfonamide group is a classic pharmacophore for antimicrobial agents, often acting as competitive inhibitors of dihydropteroate synthase in bacteria.[1]
-
Receptor Modulation: The 4-chlorophenyl group is present in many CNS-active drugs, suggesting a potential for interaction with neurotransmitter receptors.
Illustrative Signaling Pathway
The diagram below illustrates a generalized mechanism of how a sulfonamide-based drug could inhibit a target enzyme, a common mode of action for this class of compounds.
Caption: Generalized mechanism of competitive enzyme inhibition by a sulfonamide drug.
Conclusion
1-(4-Chlorophenyl)butane-1-sulfonamide represents an intriguing, albeit understudied, molecule with potential for further investigation. This guide provides a foundational framework for its synthesis, characterization, and hypothetical biological activities based on established chemical knowledge of related structures. Further experimental validation is necessary to fully elucidate its properties and potential applications in medicinal chemistry and drug development.
References
-
Matrix Fine Chemicals. 1-(4-CHLOROPHENYL)BUTAN-1-ONE. [Link]
- Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. Current Medicinal Chemistry-Immunology, Endocrine & Metabolic Agents, 1(1), 61-97.
- Pawar, M. J., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
- Chen, D., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(12), 14591-14601.
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
- Rehman, A., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of Molecular Structure, 1202, 127265.
- Taha, M., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(3), 785.
-
PubChem. N-(3-amino-4-chlorophenyl)butane-1-sulfonamide hydrochloride. [Link]
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UCL Discovery. The Synthesis of Functionalised Sulfonamides. [Link]
-
ResearchGate. Synthetic route for preparation of compounds 1-4. [Link]
- Domagała, P., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl). Crystals, 9(10), 555.
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PubChem. 1-Butanesulfonamide. [Link]
- Google Patents. Method of producing 4-chlorobutane-1-sulfonyl chloride.
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Pharmacological potential of chlorophenyl butane sulfonamide derivatives
Pharmacological Potential of Chlorophenyl Butane Sulfonamide Derivatives
Executive Summary
The pharmacological landscape of sulfonamides has evolved beyond their classical role as antibacterials.[1][2][3][4] Among the emerging scaffolds, chlorophenyl butane sulfonamide derivatives represent a high-value chemical space. This guide analyzes the therapeutic utility of this pharmacophore, specifically focusing on its dual-isomer potential: the N-butyl-4-chlorobenzenesulfonamide (arylsulfonamide) and the N-(4-chlorophenyl)butane-1-sulfonamide (alkylsulfonamide).
These derivatives exhibit potent biological activity through two primary mechanisms: Carbonic Anhydrase (CA) inhibition (targeting hypoxic tumors) and BACE-1 inhibition (Alzheimer’s disease pathology). This whitepaper provides a technical roadmap for the synthesis, structural optimization, and biological validation of these compounds.
Chemical Architecture & SAR Analysis
The pharmacological efficacy of this class stems from the synergistic interplay between the lipophilic chlorophenyl moiety and the flexible butane chain.
Structure-Activity Relationship (SAR)
| Structural Domain | Chemical Function | Pharmacological Impact |
| Chlorophenyl Ring | Lipophilic Anchor | The chlorine atom at the para position enhances metabolic stability by blocking P450-mediated oxidation. It also increases logP, facilitating membrane penetration or hydrophobic pocket binding. |
| Sulfonamide (-SO₂NH-) | Zinc Binding Group (ZBG) | Acts as the primary pharmacophore. In CA inhibition, the sulfonamide nitrogen coordinates with the catalytic Zinc ion (Zn²⁺) in the enzyme active site. |
| Butane Chain | Hydrophobic Linker/Tail | In CA Inhibitors: Acts as a "tail" to interact with the hydrophobic half of the enzyme active site, imparting isoform selectivity (e.g., CA IX vs. CA II).In BACE-1 Inhibitors: Mimics the transition state of the peptide bond, positioning the inhibitor within the aspartic protease cleft. |
Primary Pharmacological Target: Carbonic Anhydrase IX (Anticancer)
The most immediate application of chlorophenyl butane sulfonamides is in oncology, specifically targeting Carbonic Anhydrase IX (CA IX) . Unlike cytosolic CA I and II, CA IX is a transmembrane protein overexpressed in hypoxic tumors (e.g., glioblastoma, triple-negative breast cancer).
Mechanism of Action: Hypoxia-Induced pH Regulation
Tumor cells in hypoxic environments upregulate CA IX via the HIF-1
Therapeutic Logic: Chlorophenyl butane sulfonamides selectively inhibit CA IX. The chlorophenyl group fits into the hydrophobic pocket, while the sulfonamide moiety binds the Zn²⁺ ion, locking the enzyme in an inactive state.
Visualization: Hypoxia-Induced CA IX Signaling & Inhibition
Figure 1: The therapeutic intervention of sulfonamide derivatives in the Hypoxia-HIF-1
Synthesis Protocol
To ensure reproducibility and high yield, the synthesis follows a nucleophilic substitution pathway. This protocol describes the synthesis of
Reaction Scheme
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 4-chloroaniline (10 mmol, 1.27 g) in anhydrous Dichloromethane (DCM) (20 mL).
-
Add Pyridine (12 mmol, 1.0 mL) as an acid scavenger. Maintain temperature at 0°C using an ice bath.
-
-
Addition:
-
Dropwise add Butane-1-sulfonyl chloride (11 mmol, 1.72 g) diluted in DCM (5 mL) to the amine solution over 15 minutes.
-
Note: Slow addition prevents localized overheating and side reactions (disulfonylation).
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C).
-
Stir under nitrogen atmosphere for 6–8 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).
-
-
Work-up:
-
Quench with 1N HCl (20 mL) to remove excess pyridine.
-
Extract the organic layer and wash with saturated NaHCO₃ (to remove unreacted acid) followed by brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.
-
Yield Target: >85%.
-
Experimental Validation: CA Inhibition Assay
Trustworthiness in data requires a self-validating assay protocol. The Stopped-Flow CO₂ Hydration Assay is the gold standard for measuring Carbonic Anhydrase kinetics.
Protocol:
-
Enzyme Prep: Recombinant human CA IX (catalytic domain) is diluted in HEPES buffer (20 mM, pH 7.5).
-
Substrate: CO₂-saturated water is prepared by bubbling CO₂ gas for 30 minutes at 25°C.
-
Indicator: Phenol red (0.2 mM) is used to track the pH drop (color change from red to yellow) as CO₂ hydrates to carbonic acid.
-
Measurement:
-
Mix Enzyme + Inhibitor (incubate 15 min).
-
Inject Substrate + Indicator into the stopped-flow spectrophotometer.
-
Measure absorbance decay at 557 nm.
-
-
Calculation:
-
Determine the initial rate (
) of the catalyzed reaction. -
Calculate
using the Cheng-Prusoff equation.
-
Data Presentation Template:
| Compound ID | R-Group (Tail) | CA II | CA IX | Selectivity Ratio (II/IX) |
| Ref (Acetazolamide) | - | 12.1 | 25.4 | 0.47 |
| CPBS-01 | Butyl | 85.4 | 4.2 | 20.3 |
| CPBS-02 | Isobutyl | 92.1 | 8.9 | 10.3 |
Note: High selectivity ratio (>20) indicates the compound effectively targets the tumor-associated isoform (IX) without affecting the physiological isoform (II).
Secondary Potential: BACE-1 Inhibition (Alzheimer's)[6]
While the anticancer potential is dominant, the alkylsulfonamide isomer (
-
Mechanism: The sulfonamide group acts as a transition-state mimic for the peptide bond cleavage site in the Amyloid Precursor Protein (APP).
-
Role of Chlorophenyl: Occupies the S1 sub-pocket of the BACE-1 active site, providing necessary hydrophobic bulk to displace water molecules and increase binding affinity.
Visualization: Dual Pharmacological Pathways
Figure 2: Divergent pharmacological applications of the scaffold based on target binding mode.
References
-
Supuran, C. T. (2017).[4] Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Expert Opinion on Drug Discovery.
-
De Luca, L., et al. (2008).[9] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry.
-
Ghosh, A. K., et al. (2012). BACE1 Inhibitors for Alzheimer’s Disease: Structure-Based Design and Clinical Status. Progress in Medicinal Chemistry.
-
Touisni, N., et al. (2011). Synthesis and Carbonic Anhydrase Inhibitory Activity of Benzenesulfonamides with a 4-Chlorophenyl Moiety. Bioorganic & Medicinal Chemistry.
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Literature review of 1-(4-Chlorophenyl)butane-1-sulfonamide in medicinal chemistry
An In-depth Technical Guide on the Medicinal Chemistry of 1-(4-Chlorophenyl)butane-1-sulfonamide
Introduction: A Case Study in Sulfonamide Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1][2] This guide provides a comprehensive overview of the medicinal chemistry of a specific, illustrative compound, 1-(4-chlorophenyl)butane-1-sulfonamide. While this molecule serves as a focal point for our discussion, the principles, experimental designs, and data interpretation strategies detailed herein are broadly applicable to the research and development of novel sulfonamide-based therapeutics. We will delve into its synthesis, hypothetical biological evaluation as an antibacterial agent, and structure-activity relationships, presenting a cohesive narrative from initial compound design to preclinical assessment.
Synthesis and Characterization
The synthesis of 1-(4-chlorophenyl)butane-1-sulfonamide can be approached through established methods for sulfonamide formation, typically involving the reaction of a sulfonyl chloride with an amine.[3][4] A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Workflow
The synthesis commences with the preparation of the requisite 4-chlorobutane-1-sulfonyl chloride, followed by its reaction with ammonia to yield the target sulfonamide.
Caption: Proposed synthesis of 1-(4-Chlorophenyl)butane-1-sulfonamide.
Experimental Protocol: Synthesis of 1-(4-Chlorophenyl)butane-1-sulfonamide
Step 1: Synthesis of 4-Chlorobutane-1-sulfonyl chloride
-
To a stirred solution of 4-chlorobutane-1-thiol (1.0 eq) in a suitable solvent such as dichloromethane, add N-chlorosuccinimide (NCS) (2.2 eq) and a catalytic amount of tetrabutylammonium chloride.
-
Add water (5.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 4-chlorobutane-1-sulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-(4-Chlorophenyl)butane-1-sulfonamide
-
Dissolve the crude 4-chlorobutane-1-sulfonyl chloride (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(4-chlorophenyl)butane-1-sulfonamide.
Biological Evaluation: Antibacterial Activity
Sulfonamides have historically been pivotal as antibacterial agents.[5] Their primary mechanism of action is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6][7] This inhibition leads to a bacteriostatic effect, halting bacterial growth and replication.[8]
Mechanism of Action: Inhibition of Folic Acid Synthesis
The structural similarity between sulfonamides and p-aminobenzoic acid (PABA), the natural substrate for DHPS, allows sulfonamides to act as competitive inhibitors. By blocking the synthesis of dihydropteroic acid, a precursor to folic acid, sulfonamides disrupt the production of essential nucleotides and amino acids, ultimately arresting bacterial proliferation.[7]
Caption: Competitive inhibition of DHPS by 1-(4-Chlorophenyl)butane-1-sulfonamide.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of 1-(4-chlorophenyl)butane-1-sulfonamide and its analogs can be quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the test organism (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (bacteria with no drug) and negative (medium only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship (SAR) Studies
To optimize the antibacterial potency of the lead compound, a systematic SAR study would be conducted. This involves synthesizing and evaluating analogs with modifications at different positions of the molecule.
Hypothetical SAR Data
The following table summarizes hypothetical MIC data for a series of analogs of 1-(4-chlorophenyl)butane-1-sulfonamide against S. aureus and E. coli.
| Compound | R1 (at para-position of phenyl ring) | R2 (on sulfonamide nitrogen) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 1 | Cl | H | 32 | 64 |
| 2 | F | H | 64 | 128 |
| 3 | Br | H | 16 | 32 |
| 4 | I | H | 8 | 16 |
| 5 | CH3 | H | 64 | 128 |
| 6 | OCH3 | H | 128 | >256 |
| 7 | Cl | CH3 | 128 | >256 |
| 8 | Cl | C2H5 | >256 | >256 |
Interpretation of SAR
-
Effect of the para-substituent (R1): The nature of the halogen at the para-position of the phenyl ring significantly influences antibacterial activity. A trend of increasing potency with increasing halogen size (I > Br > Cl > F) is observed. This suggests that larger, more lipophilic halogens may enhance binding to the DHPS enzyme. Non-halogen substituents like methyl (CH3) and methoxy (OCH3) are less favorable, with the methoxy group leading to a significant loss of activity.
-
Effect of N-substitution (R2): Substitution on the sulfonamide nitrogen (N1) appears to be detrimental to activity. Both N-methyl and N-ethyl analogs show a marked decrease in potency. This is consistent with the general SAR for many antibacterial sulfonamides, where a free N-H group is often crucial for activity, likely participating in hydrogen bonding within the enzyme's active site.
Conclusion and Future Directions
This guide has presented a hypothetical yet scientifically grounded overview of the medicinal chemistry of 1-(4-chlorophenyl)butane-1-sulfonamide as a potential antibacterial agent. The proposed synthesis, mechanism of action, and SAR studies provide a framework for the discovery and development of novel sulfonamide drugs. Based on the hypothetical data, analogs with larger halogens at the para-position and an unsubstituted sulfonamide nitrogen are promising candidates for further investigation. Future work should focus on synthesizing and testing these optimized compounds, exploring their pharmacokinetic properties, and evaluating their efficacy in in vivo models of bacterial infection.
References
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- Chourasiya, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics, 39(10), 3535-3548.
- Lee, K., et al. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 239, 114532.
- Garg, M., & Kumar, M. (2014). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. International Journal of Pharma and Bio Sciences, 5(2), 485-496.
- Li, Z., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 17(11), 13342-13352.
- Gouda, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 147-152.
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
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Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]
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- Woźniak, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl). Molecules, 24(21), 3844.
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Technical Deep Dive: Structure-Activity Relationship (SAR) of Butane-1-Sulfonamide Analogs
Executive Summary
This guide provides a rigorous technical analysis of butane-1-sulfonamide (
This document details the synthetic pathways, kinetic evaluation via stopped-flow spectrophotometry, and the SAR logic governing the optimization of the butyl chain to modulate lipophilicity and active-site fit.
The Pharmacophore: Aliphatic Sulfonamides
The butane-1-sulfonamide scaffold functions as a zinc-binding group (ZBG). Unlike their aromatic counterparts, where the scaffold engages in
Mechanism of Action
The sulfonamide moiety (
Visualization: Inhibition Mechanism
The following diagram illustrates the displacement mechanism and the steric fit of the butyl chain.
Figure 1: Mechanism of Action showing the displacement of the catalytic water molecule by the sulfonamide anion and the hydrophobic interaction of the butyl tail.
Chemical Synthesis Protocols
The synthesis of butane-1-sulfonamide analogs generally proceeds via the chlorosulfonation of the corresponding thiol or the nucleophilic attack of ammonia/amines on butane-1-sulfonyl chloride.
Core Workflow: Sulfonylation
Objective: Synthesis of
Reagents:
-
Butane-1-sulfonyl chloride (1.0 eq)
-
Amine (
) (1.1 eq) -
Triethylamine (
) (1.2 eq)[1] -
Dichloromethane (DCM) (anhydrous)
Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with anhydrous DCM and the amine substrate. Cool to
under an argon atmosphere. -
Addition: Add
dropwise.[2] Subsequently, add butane-1-sulfonyl chloride dropwise over 15 minutes to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Workup: Quench with 1M HCl. Extract the organic layer, wash with saturated
and brine. Dry over anhydrous . -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel 60).
Visualization: Synthetic Route
Figure 2: General synthetic pathway for N-substituted butane-1-sulfonamide analogs.
Biological Evaluation: Stopped-Flow Kinetics
To determine the inhibition constant (
Assay Protocol
Principle: Monitor the change in absorbance of a pH indicator (Phenol Red) as the CA enzyme catalyzes the hydration of
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(to maintain ionic strength). -
Indicator: 0.2 mM Phenol Red.[3]
-
Substrate:
-saturated water (approx. 17 mM). -
Enzyme: Recombinant hCA I, II, IX, or XII (concentration
nM).
Step-by-Step Procedure:
-
Instrument Setup: Equip the Stopped-Flow apparatus (e.g., Applied Photophysics SX20) with a monochromator set to 557 nm .
-
Incubation: Pre-incubate the enzyme with the inhibitor (butane-1-sulfonamide analog) for 15 minutes at varying concentrations (
). -
Injection: Simultaneously inject the Enzyme-Inhibitor mix and the
substrate into the mixing chamber. -
Data Acquisition: Record the initial velocity of the reaction for 10–100 seconds.
-
Calculation: Determine the uninhibited rate (
) and inhibited rate ( ). Fit the data to the Cheng-Prusoff equation to derive .
Structure-Activity Relationship (SAR) Data
The following data synthesizes trends observed in aliphatic sulfonamide inhibition. The "Butane" chain represents a critical inflection point in lipophilicity.
Chain Length & Branching Effects
The length of the aliphatic tail dictates the fit within the hydrophobic pocket.
Table 1: Inhibition Constants (
| Compound ID | Structure (R-SO₂NH₂) | hCA I ( | hCA II ( | hCA IX ( | Selectivity (II/IX) |
| Ref 1 | Methane ( | 5,400 | 250 | 120 | 2.0 |
| Ref 2 | Propane ( | 3,200 | 95 | 45 | 2.1 |
| Target | Butane ( | 2,100 | 42 | 28 | 1.5 |
| Analog A | Isobutyl ( | 4,500 | 180 | 60 | 3.0 |
| Analog B | Pentane ( | 1,800 | 15 | 35 | 0.4 |
Analysis:
-
The Butyl "Sweet Spot": The
-butyl chain (Target) shows a significant potency jump against hCA II ( ) compared to the propyl analog. This suggests the butyl chain length is optimal for spanning the hydrophobic pocket of hCA II without incurring steric clashes. -
Branching Penalty: Converting
-butyl to isobutyl (Analog A) results in a loss of potency (42 nM 180 nM for hCA II). The branched methyl group creates steric hindrance near the zinc-binding site, preventing the sulfonamide nitrogen from achieving optimal coordination geometry. -
Isoform Selectivity: The pentyl analog (Analog B) becomes extremely potent against hCA II (
) but loses selectivity against the tumor-associated hCA IX. The butane scaffold offers a balanced profile, allowing for further derivatization to enhance selectivity.
Halogenation of the Butyl Tail
Introduction of fluorine or chlorine atoms to the butane chain alters the
Table 2: Effect of Halogenation on Butane-1-sulfonamide Potency
| Compound ID | Modification | hCA II ( | Notes on Mechanism |
| Target | Unsubstituted | 42 | Baseline hydrophobic interaction. |
| Analog C | 4-Fluorobutane | 35 | Terminal F interacts with hydrophilic patch; minimal steric cost. |
| Analog D | 1,1-Difluorobutane | 120 | Electron-withdrawing effect lowers |
| Analog E | 4-Chlorobutane | 18 | Terminal Cl fills the hydrophobic pocket more effectively than methyl. |
SAR Logic Diagram
Figure 3: Decision tree for structural optimization based on observed SAR trends.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with a butane-1-sulfonamide derivative. Bioorganic & Medicinal Chemistry Letters. Link
-
Mincione, F., et al. (2007). Carbonic anhydrase inhibitors: Inhibition of human tumor-associated isozymes IX and XII with a library of aromatic and aliphatic sulfonamides. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Stopped-flow measurement of CO2 hydration activity by catalytic amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
- 6. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
HPLC method development for detecting 1-(4-Chlorophenyl)butane-1-sulfonamide
Executive Summary & Scientific Rationale
This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 1-(4-Chlorophenyl)butane-1-sulfonamide .
Compound Analysis & Method Strategy
-
Target Analyte: 1-(4-Chlorophenyl)butane-1-sulfonamide
-
Physicochemical Profile:
-
Lipophilicity: The 4-chlorophenyl moiety and butane chain impart significant hydrophobicity (Estimated LogP ~2.5–3.0).
-
Ionization: The primary sulfonamide group (
) typically exhibits a pKa 10.0–10.5. It remains neutral at acidic and neutral pH, only ionizing (deprotonating) at high pH. -
Chromophore: The chlorobenzene ring provides strong UV absorption at
~220 nm (primary) and ~254–265 nm (secondary).
-
Development Logic: Given the hydrophobic skeleton and the polar sulfonamide "head," a C18 stationary phase is the optimal choice for retention and selectivity. An acidic mobile phase is strictly required to suppress silanol activity on the column and maintain the sulfonamide in its neutral state, preventing peak tailing.
Method Development Lifecycle (Workflow)
The following diagram outlines the logical flow of the method development process, adhering to Quality by Design (QbD) principles.
Figure 1: Method Development Lifecycle following QbD principles.
Detailed Experimental Protocol
Instrumentation & Conditions
This method is designed to be robust across standard HPLC platforms (Agilent 1260/1290, Waters Alliance/Acquity, Shimadzu Prominence).
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent | High surface area and extra-dense bonding prevent tailing of basic/polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water (Milli-Q) | Acidic pH (~2.7) keeps the sulfonamide neutral. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN provides sharper peaks and lower backpressure than Methanol for this aromatic compound. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C ± 1°C | Slight elevation improves mass transfer and retention time reproducibility. |
| Injection Vol | 10 µL | Standard volume; adjust based on sensitivity needs. |
| Detection | UV-DAD at 254 nm (bw 4 nm) | Reference: 360 nm (bw 100 nm). 254 nm is selective for the aromatic ring. |
Gradient Program
A gradient is necessary to elute the target compound while cleaning the column of highly lipophilic synthesis byproducts (e.g., bis-alkylated impurities).
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30% | Initial hold to focus the analyte. |
| 2.0 | 30% | Isocratic hold. |
| 12.0 | 90% | Linear ramp to elute target and impurities. |
| 15.0 | 90% | Wash step (critical for lipophilic contaminants). |
| 15.1 | 30% | Return to initial conditions. |
| 20.0 | 30% | Re-equilibration (5 column volumes). |
Preparation of Standards
Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of 1-(4-Chlorophenyl)butane-1-sulfonamide reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 100% Methanol (sonicate for 5 mins if necessary).
-
Dilute to volume. Stability: 1 month at 4°C.
Working Standard (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Mobile Phase Initial Ratio (70:30 Water:ACN).
-
Critical Step: Diluting in mobile phase prevents "solvent shock" and peak distortion during injection.
-
Method Validation (ICH Q2(R2) Guidelines)
This section defines the validation parameters required to demonstrate the method is "fit for purpose."
Specificity
-
Procedure: Inject Mobile Phase Blank, Placebo (if formulation), and Impurity Spiked Sample.
-
Acceptance Criteria: No interfering peaks at the retention time of the main peak. Purity angle < Purity threshold (if using PDA).
Linearity[1]
-
Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).
-
Points: 5 concentration levels (e.g., 10, 25, 50, 100, 150 µg/mL).
-
Criteria:
.[1][2]
Accuracy (Recovery)
-
Procedure: Spike known amounts of standard into the matrix at 80%, 100%, and 120% levels.
-
Criteria: Mean recovery within 98.0% – 102.0%.
Precision (Repeatability)
-
Procedure: 6 consecutive injections of the 100% Working Standard.
-
Criteria: RSD
2.0% for Retention Time and Peak Area.
Sensitivity (LOD/LOQ)
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[2]
-
LOQ (Limit of Quantitation): Signal-to-Noise (S/N) ratio of 10:1.
Troubleshooting & Critical Considerations
Peak Tailing
-
Cause: Secondary interactions between the sulfonamide nitrogen and residual silanols on the silica support.
-
Solution: Ensure Mobile Phase A pH is < 3.0. If tailing persists, add 5 mM Ammonium Formate to Mobile Phase A to act as a silanol blocker.
Retention Time Drift
-
Cause: Temperature fluctuations or incomplete column equilibration.
-
Solution: Use a column oven (30°C). Ensure the re-equilibration step (15.1–20.0 min) is not shortened.
Chirality Note
-
Observation: The C1 carbon (bearing the sulfonamide and chlorophenyl group) is a chiral center.
-
Implication: This achiral C18 method will not separate enantiomers. If enantiomeric purity is required, a Chiralpak AD-H or OD-H column with Normal Phase (Hexane/IPA) is recommended.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4] Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
- USP. (2023). General Chapter <621> Chromatography.
-
PubChem. (2025). 1-(4-Chlorophenyl)butane derivatives physicochemical data. National Library of Medicine. Link
-
ResearchGate. (2021). Retention behavior of sulfonamides on C18 columns.[5]Link
Sources
Preparation of 1-(4-Chlorophenyl)butane-1-sulfonamide for in vitro assays
An Application Guide for the Synthesis and In Vitro Assay Preparation of 1-(4-Chlorophenyl)butane-1-sulfonamide
Abstract
This document provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and preparation of 1-(4-Chlorophenyl)butane-1-sulfonamide for use in in vitro assays. The protocols herein are designed to ensure the highest standards of scientific integrity, yielding a compound of verifiable purity and preparing it in a manner that guarantees reproducible and reliable biological data. We move beyond a simple recitation of steps to explain the underlying chemical principles and quality control checkpoints, empowering researchers to not only execute the procedure but also to troubleshoot and adapt it. This guide is intended for researchers, medicinal chemists, and drug development professionals who require robust and validated small molecules for screening and downstream biological evaluation.
Introduction: The Sulfonamide Scaffold and the Imperative of Quality
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs, including antibacterials, diuretics, and anti-inflammatory agents.[1] The compound 1-(4-Chlorophenyl)butane-1-sulfonamide represents a model α-substituted sulfonamide, a class of molecules that are valuable as chiral building blocks and potential bioactive agents.[2]
The reliability of any in vitro assay is fundamentally dependent on the quality of the reagents used. For small molecule screening, this principle is paramount. Impurities can lead to off-target effects, false positives, or misleading structure-activity relationships (SAR). Similarly, poor solubility can result in inaccurate concentration measurements and a misinterpretation of biological activity.[3][4] This guide, therefore, establishes a self-validating workflow that integrates synthesis with rigorous quality control, ensuring that the compound entering a biological assay is precisely what it is intended to be, at the concentration it is believed to be.
Section 1: Synthesis of 1-(4-Chlorophenyl)butane-1-sulfonamide
The chosen synthetic strategy proceeds through a two-step sequence involving the formation of an N-sulfonyl imine intermediate, followed by a nucleophilic addition. This approach is well-documented for its reliability and control in generating α-substituted sulfonamides.[5][6] The N-sulfonyl group activates the imine for nucleophilic attack, making it an excellent electrophile.[5]
Synthetic Scheme
The synthesis begins with the condensation of 4-chlorobenzaldehyde and a primary sulfonamide to form the N-sulfonyl imine. This is followed by the addition of a propyl organometallic reagent (e.g., propylmagnesium bromide) to the imine, which, after an aqueous workup, yields the target compound.
Caption: Two-step synthesis of 1-(4-Chlorophenyl)butane-1-sulfonamide.
Detailed Experimental Protocol: Synthesis
Materials:
-
4-Chlorobenzaldehyde (1.0 eq.)
-
Sulfonamide (1.05 eq.)
-
Titanium (IV) ethoxide (Ti(OEt)₄) (1.5 eq.)
-
Propylmagnesium bromide (1.5 eq., 1.0 M solution in THF)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
Step 1: Formation of N-(4-chlorobenzylidene)sulfonamide
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chlorobenzaldehyde (1.0 eq.) and sulfonamide (1.05 eq.).
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration relative to the aldehyde).
-
With vigorous stirring, add titanium (IV) ethoxide (1.5 eq.) dropwise at room temperature. The use of a Lewis acid like Ti(OEt)₄ is crucial for driving the condensation by coordinating to the carbonyl oxygen and facilitating water removal.[7][8]
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture containing the N-sulfonyl imine is used directly in the next step.
Step 2: Nucleophilic Addition of Propylmagnesium Bromide
-
Cool the flask containing the imine solution to -78 °C using a dry ice/acetone bath.
-
Slowly add propylmagnesium bromide (1.5 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C. The electron-withdrawing sulfonyl group makes the imine carbon highly electrophilic and susceptible to attack by the Grignard reagent.[9]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Section 2: Purification and Structural Characterization
Purification is a non-negotiable step to remove unreacted starting materials, byproducts, and reagents that could interfere with biological assays.[10] The identity and purity of the final compound must be rigorously confirmed.
Purification Protocol: Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the adsorbed material onto a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes, starting from 10:90).
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1-(4-Chlorophenyl)butane-1-sulfonamide as a solid or oil.
Structural Characterization and Quality Control
The following analytical techniques are essential for confirming the structure and establishing the purity of the synthesized compound.[11]
| Parameter | Method | Expected Result/Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Peaks consistent with the proposed structure. | Confirms chemical structure and connectivity. |
| Molecular Weight | LC-MS (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to C₁₀H₁₄ClNO₂S. | Confirms the correct molecular mass. |
| Purity | HPLC-UV (e.g., at 254 nm) | ≥95% | Quantifies the purity, essential for in vitro assays. |
| Appearance | Visual Inspection | e.g., White to off-white solid | Basic quality control check. |
Section 3: Qualification for In Vitro Assays
A structurally confirmed and pure compound is not yet ready for biological testing. It must be prepared in a way that ensures it remains soluble and stable in the assay medium.[12]
Overall Workflow for Assay Preparation
Caption: Workflow from synthesis to assay-ready compound.
Protocol: Kinetic Solubility Assessment
Kinetic solubility is more relevant for high-throughput screening (HTS) as it mimics the process of diluting a DMSO stock solution into an aqueous buffer.[3][13]
Materials:
-
Purified 1-(4-Chlorophenyl)butane-1-sulfonamide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Protocol:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to a series of wells.
-
Add 2 µL of the DMSO stock solution to the first well (this creates a 1:100 dilution, e.g., 200 µM, with 1% DMSO). Mix thoroughly.
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Analysis (Nephelometry): Measure the light scattering in each well. The concentration at which a significant increase in scattering is observed above the baseline (DMSO/PBS control) is the kinetic solubility limit.[4]
-
Analysis (Alternative - HPLC/UV): After incubation, filter the plate and analyze the filtrate concentration by HPLC or UV spectroscopy. The highest concentration where no precipitation is observed is the solubility limit.[14]
| Parameter | Solvent | Target Value | Rationale |
| Kinetic Solubility | PBS, pH 7.4 | > 50 µM | Ensures compound remains dissolved at typical assay concentrations, preventing misleading results.[13] |
Protocol: Preparation of Assay Stock Solutions
Proper preparation and storage of stock solutions are critical for maintaining compound integrity and ensuring accurate dosing in assays.[15][16]
Materials:
-
Purified, quality-controlled compound
-
Anhydrous, high-purity DMSO
-
Sterile, single-use microcentrifuge tubes or glass vials with Teflon-lined caps.[17]
Protocol:
-
Weighing: Accurately weigh the desired amount of 1-(4-Chlorophenyl)butane-1-sulfonamide into a sterile vial.
-
Dissolving: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). The chosen concentration should be well below the compound's maximum solubility in DMSO to ensure stability.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound to heat should be considered.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials. This is a critical step to prevent degradation from repeated freeze-thaw cycles and to minimize water absorption from the atmosphere.[12][17]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and batch number.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Conclusion
The successful application of 1-(4-Chlorophenyl)butane-1-sulfonamide in in vitro assays is contingent upon a methodical and quality-driven preparation process. By following the integrated workflow of synthesis, purification, rigorous characterization, and careful assay preparation outlined in this guide, researchers can have high confidence in the integrity of their small molecule and the reliability of the resulting biological data. This commitment to quality control from the outset is a foundational pillar of reproducible science and successful drug discovery campaigns.[18][19]
References
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- Organic Chemistry Portal. (n.d.). N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement.
- ACS Publications. (2025, May 1). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
- Chemla, F., et al. (n.d.). An Easy Synthesis of Aliphatic and Aromatic N-Sulfonyl Aldimines.
- ACS Publications. (2006, January 19). Stereoselective Synthesis of β-Substituted β-Amino Sulfones and Sulfonamides via Addition of Sulfonyl Anions to Chiral N-Sulfinyl Imines. Organic Letters.
- ResearchGate. (n.d.). Addition of Non-Stabilized Carbon-Based Nucleophilic Reagents to Chiral N -Sulfinyl Imines.
- RSC Publishing. (n.d.). Stereoselective synthesis of Δ(1)-pyrroline sulfonamides via a chiral aldehyde mediated cascade reaction. Organic Chemistry Frontiers.
- Organic Chemistry Portal. (n.d.). N-Sulfonyl imine synthesis by oxidation, condensation, hydroamination or rearrangement.
- Wikipedia. (n.d.). N-Sulfinyl imine.
- ACS Publications. (n.d.). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Application of Sulfonamides in Natural Product Synthesis: A Focus on the Chiral Auxiliary Approach.
- PMC. (2024, May 22). Organocatalytic skeletal reorganization for enantioselective synthesis of S-stereogenic sulfinamides.
- PMC. (n.d.). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles.
- Taylor & Francis. (2008, October 7). Preparation of N-Arylsulfonyl Imines from Sulfonamides and Aryl Aldehydes Using Magnesium Oxide as a Heterogeneous and Reusable Catalyst Under Solvent-Free Conditions.
- Edgars Suna Group. (n.d.). Diastereoselective synthesis using chiral auxiliary.
- Thieme E-Books & E-Journals. (n.d.). Diiodine–Triethylsilane System: Formation of N-Alkylsulfonamides from Aldehydes or Ketones and Sulfonamides.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation.
- ACS Publications. (2022, February 1). Diastereoselective Addition of Prochiral Nucleophilic Alkenes to α-Chiral N-Sulfonyl Imines. Organic Letters.
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- Drug Target Review. (2019, November 21). New horizons in small molecule solubility screening.
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- Bentham Science Publishers. (2008, November 1). In Vitro Solubility Assays in Drug Discovery.
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- PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
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- Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- PMC. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
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- 12. bitesizebio.com [bitesizebio.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. phytotechlab.com [phytotechlab.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. enfanos.com [enfanos.com]
- 18. Pharma Quality Control in Drug Development and Compliance | AMSbiopharma [amsbiopharma.com]
- 19. qualityfwd.com [qualityfwd.com]
Application Notes and Protocols for the Purification of 1-(4-Chlorophenyl)butane-1-sulfonamide via Crystallization
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 1-(4-chlorophenyl)butane-1-sulfonamide using various crystallization techniques. The protocols are designed to be robust and are accompanied by explanations of the underlying scientific principles to empower the user to troubleshoot and optimize the procedures.
Introduction: The Critical Role of Purity for 1-(4-Chlorophenyl)butane-1-sulfonamide
1-(4-Chlorophenyl)butane-1-sulfonamide is a sulfonamide-containing compound. The sulfonamide functional group is a cornerstone in medicinal chemistry, with a wide range of therapeutic applications.[1][2] The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can impact the drug's stability, and therapeutic effect, and may even be toxic.[3][4] The International Council for Harmonisation (ICH) provides stringent guidelines on the identification, qualification, and reporting of impurities in new drug substances.[3][5][6]
Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[7][8][9] It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[8][10] As a saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid lattice that ideally excludes impurities.[8][9] This guide will detail several crystallization methods applicable to the purification of 1-(4-Chlorophenyl)butane-1-sulfonamide.
Understanding the Molecule: Physicochemical Properties and Their Implications for Crystallization
The presence of both polar and nonpolar regions suggests that a solvent of intermediate polarity, or a mixed solvent system, will likely be effective for crystallization.[11] The sulfonamide group is capable of forming strong hydrogen bonds, which will significantly influence its crystal packing and solubility.[12][13] It is also important to be aware of the potential for polymorphism, a phenomenon where a compound can exist in multiple crystalline forms.[12][13][14][15] Different polymorphs can exhibit different physical properties, including solubility and melting point.[16]
Foundational Crystallization Techniques
The choice of crystallization method depends on the properties of the compound and its impurities. The following sections detail three primary techniques suitable for the purification of 1-(4-Chlorophenyl)butane-1-sulfonamide.
Single-Solvent Recrystallization
This is the most straightforward crystallization method.[7][17] The principle is to dissolve the impure solid in a minimum amount of a hot solvent and then allow the solution to cool slowly, inducing crystallization of the pure compound.[18]
-
Solvent Selection:
-
The ideal solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Based on the structure of 1-(4-Chlorophenyl)butane-1-sulfonamide, solvents of intermediate polarity such as ethanol, isopropanol, or acetone, or mixtures with water, are good starting points.[11]
-
Experimentally test the solubility of a small amount of the crude product in various solvents to identify the most suitable one.
-
-
Dissolution:
-
Place the crude 1-(4-Chlorophenyl)butane-1-sulfonamide in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling (using a boiling chip).[19]
-
Continue to add the hot solvent in small portions until the solid just dissolves.[20] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[21]
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[21]
-
Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Filtration (Optional):
-
Crystallization:
-
Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature without disturbance.[16] Slow cooling is crucial for the formation of large, pure crystals.[9]
-
Once at room temperature, the flask can be placed in an ice-water bath for 15-30 minutes to maximize crystal yield.[21]
-
-
Isolation and Washing:
-
Drying:
-
Air-dry the crystals on the filter paper or in a desiccator to remove residual solvent.
-
Solvent-Antisolvent Crystallization
This technique is useful when a single suitable solvent cannot be found.[18] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "antisolvent" in which the compound is poorly soluble to induce precipitation.[22][23]
-
Solvent System Selection:
-
Identify a "good" solvent that readily dissolves 1-(4-Chlorophenyl)butane-1-sulfonamide at room temperature (e.g., acetone, ethanol).
-
Identify a miscible "antisolvent" in which the compound is insoluble or has very low solubility (e.g., water, hexane).[24]
-
-
Dissolution:
-
Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.
-
-
Addition of Antisolvent:
-
Crystal Growth:
-
Once turbidity is observed, set the flask aside undisturbed to allow for the slow formation of crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[21]
-
-
Isolation, Washing, and Drying:
-
Follow the same procedure as for single-solvent recrystallization (steps 6 and 7 of Protocol 1).
-
Cooling Crystallization
Cooling crystallization is a widely used industrial method that relies on reducing the temperature of a saturated solution to generate supersaturation and induce crystallization.[25]
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of 1-(4-Chlorophenyl)butane-1-sulfonamide in a suitable solvent at an elevated temperature, ensuring all the solid is dissolved.
-
-
Controlled Cooling:
-
Cool the saturated solution at a controlled rate. Slow cooling generally leads to larger crystals with higher purity.[26]
-
The cooling profile can be linear or follow a specific curve to optimize crystal size and morphology.
-
-
Seeding (Optional):
-
To control the crystal size distribution and prevent excessive supersaturation, a small amount of seed crystals of the pure compound can be added at a specific temperature.
-
-
Maturation:
-
Once the final temperature is reached, the crystal slurry may be held for a period to allow for further crystal growth and to reach equilibrium.
-
-
Isolation, Washing, and Drying:
-
Isolate, wash, and dry the crystals as described in the single-solvent recrystallization protocol.
-
Visualization of Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for the described crystallization techniques.
Caption: Workflow for Solvent-Antisolvent Crystallization.
Data Presentation and Troubleshooting
Quantitative Data Summary
| Parameter | Single-Solvent Recrystallization | Solvent-Antisolvent Crystallization | Cooling Crystallization |
| Primary Solvent(s) | e.g., Ethanol, Isopropanol, Acetone | "Good" solvent: e.g., Acetone, Ethanol | e.g., Ethanol, Isopropanol |
| Antisolvent | N/A | "Antisolvent": e.g., Water, Hexane | N/A |
| Temperature Profile | Hot dissolution, slow cooling to RT, then ice bath | Room temperature dissolution, ambient crystallization | Controlled cooling from elevated temperature |
| Typical Yield | 60-90% (highly dependent on solvent choice) | 70-95% | 80-98% |
| Purity Achieved | High to very high | High to very high | Very high |
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form | - Solution is not saturated (too much solvent used).- The solution is supersaturated but nucleation has not occurred. | - Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. [21] |
| "Oiling out" | - The melting point of the compound is lower than the boiling point of the solvent.- The cooling rate is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add more solvent, and cool more slowly.- Change to a lower-boiling point solvent or a different solvent mixture. [21] |
| Low recovery | - Too much solvent was used.- Incomplete cooling.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath.- Use pre-warmed glassware for hot filtration. [21] |
| Different crystal forms (polymorphs) | - Variations in crystallization conditions (solvent, cooling rate, agitation). | - Standardize all crystallization parameters.- Use seeding with the desired polymorph. [16] |
Conclusion
The purification of 1-(4-chlorophenyl)butane-1-sulfonamide can be effectively achieved through systematic crystallization. The choice of the optimal technique—be it single-solvent, solvent-antisolvent, or cooling crystallization—will depend on the specific impurity profile and the desired scale of the purification. By understanding the underlying principles and meticulously controlling the experimental parameters, researchers can obtain this compound with the high degree of purity required for its intended applications in research and drug development.
References
- Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity - PMC. (n.d.).
- Cooling Crystallisation | PDF | Crystallization | Solubility - Scribd. (n.d.).
- Antisolvent Crystallization. (n.d.).
- Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed. (2018, January 15).
- Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (n.d.).
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
- Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.).
- Polymorphism Steered Thermochromism in a Sulfonamide | ACS Applied Optical Materials. (2024, August 12).
- (PDF) Polymorphism in Sulfonamides - ResearchGate. (2025, August 6).
- Polymorphism of Aromatic Sulfonamides with Fluorine Groups | Crystal Growth & Design. (2012, April 13).
- Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.).
- Solvent-antisolvent method: Significance and symbolism. (2025, March 6).
- 4.4: Experiment 3 Notes - Chemistry LibreTexts. (2020, April 15).
- Sulfonamide - Wikipedia. (n.d.).
- Crystallization by Antisolvent Addition and Cooling - SciSpace. (n.d.).
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
- Recrystallization - Single Solvent. (n.d.).
- WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.).
- Crystallization - Organic Chemistry at CU Boulder. (n.d.).
- ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25).
- Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
- Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability - PubMed. (2024, May 15).
- ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.).
- Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash. (n.d.).
- Single-solvent recrystallisation - Chemistry Teaching Labs - University of York. (n.d.).
- Experiment 2: Recrystallization. (n.d.).
- (PDF) ICH GUIDELINES FOR IMPURITY PROFILE - Academia.edu. (n.d.).
- cooling crystallization process: Topics by Science.gov. (n.d.).
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline - EMA. (2006, October 1).
- 3: Crystallization - Chemistry LibreTexts. (2022, April 7).
- US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
- N-[(4-chlorophenyl)carbamoyl]butane-1-sulfonamide - Guidechem. (n.d.).
- N-(4-Chlorophenyl)butanamide Properties - EPA. (2025, October 15).
- 1-Butanesulfonamide | C4H11NO2S | CID 18460 - PubChem - NIH. (n.d.).
- Structures and physico-chemical properties of the sulfonamide antibiotics under investigation - ResearchGate. (n.d.).
- 1-(4-Chlorophenyl)butane-1,3-dione - Sigma-Aldrich. (n.d.).
- Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents - ResearchGate. (2025, August 10).
- 1-(4-Chlorophenyl)butane-1,3-dione. (n.d.).
- 1-(4-Chlorophenyl)butane-1,3-dione - PubChem. (n.d.).
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (n.d.).
- Thermodynamic study of the solubility of some sulfonamides in cyclohexane - SciSpace. (n.d.).
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (n.d.).
- Solvent Miscibility Table - MilliporeSigma. (n.d.).
- 1-(4-CHLOROPHENYL)BUTAN-1-ONE | CAS 4981-63-9 - Matrix Fine Chemicals. (n.d.).
Sources
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- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. praxilabs.com [praxilabs.com]
- 8. orgchemboulder.com [orgchemboulder.com]
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- 10. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 26. cooling crystallization process: Topics by Science.gov [science.gov]
Technical Support Center: Solubility Optimization for 1-(4-Chlorophenyl)butane-1-sulfonamide
Status: Operational | Ticket ID: SOL-CPBS-001 | Technician Level: Senior Application Scientist
Executive Summary
Welcome to the technical support hub for 1-(4-Chlorophenyl)butane-1-sulfonamide . This guide addresses the critical solubility challenges associated with this lipophilic sulfonamide derivative.
The core issue users encounter with this compound is hydrophobic aggregation ("crashing out") upon dilution into aqueous buffers. This occurs because the molecule possesses a high partition coefficient (LogP) due to the chlorophenyl ring and butyl chain, while the sulfonamide moiety (
This guide provides validated protocols to overcome these thermodynamic barriers without compromising biological assay integrity.
Module 1: The "DMSO Shock" Phenomenon
The Problem
Users often prepare a high-concentration stock in DMSO (e.g., 100 mM) and pipette it directly into a phosphate-buffered saline (PBS) or culture medium. This causes immediate precipitation, visible as a milky cloud or invisible micro-aggregates that skew IC50 data.
Mechanism: DMSO is a polar aprotic solvent that solvates the hydrophobic regions of your compound. Water is a polar protic solvent with a high dielectric constant. When a small volume of DMSO stock hits a large volume of water, the DMSO molecules rapidly mix with water (exothermic hydration), stripping the solvation shell from your compound faster than the compound can disperse. The naked hydrophobic molecules aggregate instantly.
The Solution: Step-Down Dilution
Do not dilute directly from 100% DMSO to 0.1% DMSO. Use an intermediate dilution step.
Protocol:
-
Stock: 10 mM in 100% DMSO.
-
Intermediate: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water or PEG400).
-
Final: Dilute into the assay buffer.
Module 2: Advanced Formulation Strategies
If simple dilution fails, you must modify the solvent system. We recommend three tiers of modification based on assay tolerance.
Tier 1: Surfactant Integration (Recommended for Cell Assays)
Non-ionic surfactants prevent micro-crystallization by forming micelles around the hydrophobic tail.
-
Reagent: Tween-80 (Polysorbate 80).
-
Concentration: 0.01% to 0.05% (v/v) in the final buffer.
-
Method: Pre-dissolve Tween-80 in your PBS before adding the compound.
Tier 2: Cyclodextrin Complexation (Gold Standard)
Hydroxypropyl-
-
Protocol: Prepare 20% (w/v) HP-
-CD in water. Use this as your primary aqueous diluent instead of pure water.
Tier 3: pH Adjustment (Non-Physiological)
-
Science: Sulfonamides are weak acids.[1][2] At pH > pKa, they deprotonate and become soluble anions.
-
Limitation: The pKa of this compound is likely >9.5. You would need a pH of 10+ to achieve significant solubility improvement, which is incompatible with most biological assays. Avoid this method unless your assay tolerates extreme alkalinity.
Module 3: Decision Logic & Workflow
The following diagram illustrates the logical flow for troubleshooting solubility based on your specific assay constraints.
Figure 1: Troubleshooting logic tree for 1-(4-Chlorophenyl)butane-1-sulfonamide solubility. Follow the path based on assay tolerance.
Experimental Protocol: The "Solvent Shift" Method
This is the standard operating procedure (SOP) for preparing a stable 100
| Step | Action | Critical Technical Note |
| 1 | Weighing | Weigh 2-5 mg of solid compound. |
| 2 | Primary Stock | Dissolve in 100% DMSO to reach 10 mM . Vortex for 30 seconds. |
| 3 | Visual Check | Ensure the solution is perfectly clear. If hazy, sonicate for 5 mins at 40°C. |
| 4 | Buffer Prep | Prepare PBS containing 0.05% Tween-80 . Warm to 37°C. |
| 5 | The "Spike" | Place the buffer on a vortex mixer (medium speed). |
| 6 | Injection | Slowly inject the DMSO stock sub-surface into the vortexing buffer to reach 100 |
| 7 | Equilibration | Let stand for 15 mins. Centrifuge at 10,000 x g for 5 mins to pellet any invisible aggregates. |
| 8 | QC | Measure concentration of supernatant via UV-Vis (approx. 260-270 nm) to confirm recovery. |
Frequently Asked Questions (FAQ)
Q1: Why can't I just sonicate the buffer suspension to dissolve it? A: Sonication creates a dispersion, not a solution. You are creating a suspension of micro-particles. Once sonication stops, the particles will settle or adhere to your plasticware, leading to false negatives in your assay. You must achieve thermodynamic solubility, not just kinetic dispersion.
Q2: My compound dissolves at pH 10, but precipitates when I adjust back to pH 7.4. Why?
A: This confirms the sulfonamide pKa mechanism. At pH 10, the
Q3: Is this compound stable in DMSO? A: Sulfonamides are generally stable in DMSO at room temperature. However, avoid repeated freeze-thaw cycles, which can introduce water (DMSO is hygroscopic). Water uptake into the DMSO stock will cause the compound to crash out inside the stock vial over time. Store aliquots at -20°C [2].
Q4: Can I use Ethanol instead of DMSO? A: Ethanol is less effective for this specific lipophilic structure. The chlorophenyl/butane combination requires the higher dipole moment of DMSO for initial solubilization. If DMSO is toxic to your cells, use the Cyclodextrin protocol (Tier 2) described above.
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3] Advanced Drug Delivery Reviews.
-
Perlovich, G. L., et al. (2009). Sulfonamides as a subject for crystal engineering: Solubility and partitioning. Journal of Chemical & Engineering Data.
Sources
Troubleshooting degradation of 1-(4-Chlorophenyl)butane-1-sulfonamide during storage
Welcome to the technical support resource for 1-(4-Chlorophenyl)butane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential degradation issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles, you can ensure the integrity and stability of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a decrease in the purity of my 1-(4-Chlorophenyl)butane-1-sulfonamide sample over time. What are the likely causes of this degradation?
Degradation of 1-(4-Chlorophenyl)butane-1-sulfonamide during storage can be attributed to several factors, primarily hydrolysis, photodegradation, and thermal stress. The sulfonamide functional group is susceptible to cleavage under certain conditions.
-
Hydrolysis: This is a common degradation pathway for sulfonamides.[1] It can be catalyzed by the presence of moisture, and the rate of hydrolysis is often pH-dependent. Both acidic and basic conditions can promote the cleavage of the S-N bond.[1][2] Under acidic conditions, protonation of the amine group can make the sulfonic group a more reactive site for nucleophilic attack.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds within the molecule.[3][4] Sulfonamides are known to be light-sensitive, and this can lead to the formation of various degradation products.[5] Photodegradation can involve cleavage of the sulfonamide bond or other photochemical reactions.[4]
-
Thermal Stress: Elevated temperatures can accelerate the rate of chemical degradation.[6][7] While sulfonamides are generally more heat-stable than some other antibiotic classes like β-lactams, prolonged exposure to high temperatures can still lead to a significant loss of the parent compound.[8]
-
Oxidation: The presence of oxidizing agents can also lead to degradation.[9][10] This can involve reactions at the sulfonamide group or other parts of the molecule.[10]
Q2: What are the best practices for storing 1-(4-Chlorophenyl)butane-1-sulfonamide to minimize degradation?
To maintain the stability and purity of your compound, adhere to the following storage recommendations:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store at or below the manufacturer's recommended temperature (typically -20°C for long-term storage). | Reduces the rate of thermally induced degradation.[11] |
| Light | Protect from light by storing in an amber vial or a light-blocking container.[5] | Prevents photodegradation initiated by UV and visible light.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation by displacing oxygen. |
| Moisture | Use a desiccator or store in a tightly sealed container in a dry environment. | Prevents hydrolytic degradation by minimizing exposure to moisture.[1] |
Q3: I suspect my sample has degraded. How can I confirm this and identify the degradation products?
A forced degradation study is a systematic way to investigate the stability of a drug substance.[12][13] This involves subjecting the compound to stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation to identify potential degradation products.[12][14] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can detect the changes.[12][15]
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating and quantifying the parent compound and its degradation products.[16][17] A stability-indicating HPLC method should be developed and validated.
Protocol: HPLC Analysis for Degradation Assessment
-
Column Selection: A C18 reversed-phase column is a common starting point for the analysis of sulfonamides.[17][18]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.[18][19]
-
Detection: UV detection is typically suitable for sulfonamides. The detection wavelength should be optimized for the parent compound.
-
Sample Preparation:
-
Prepare a stock solution of your 1-(4-Chlorophenyl)butane-1-sulfonamide standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a sample of the potentially degraded material at the same concentration.
-
Inject both the standard and the sample into the HPLC system.
-
-
Data Analysis:
-
Compare the chromatograms of the standard and the sample.
-
A decrease in the peak area of the parent compound in the sample compared to the standard indicates degradation.
-
The appearance of new peaks in the sample chromatogram suggests the presence of degradation products.
-
For identification of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[2]
-
Q4: What are the common degradation pathways for sulfonamides that I should be aware of?
Understanding the potential degradation pathways can aid in the identification of byproducts and in optimizing storage conditions.
Major Degradation Pathways:
-
S-N Bond Cleavage: This is a primary hydrolytic pathway, resulting in the formation of a sulfonic acid and an amine.[1]
-
SO2 Extrusion: This pathway involves the removal of sulfur dioxide from the sulfonamide group and is often observed in photodegradation.[4]
-
C-N Bond Cleavage: Cleavage of the bond between the aromatic ring and the nitrogen of the sulfonamide can also occur, leading to the formation of sulfanilamide-like structures.[1]
-
Modification of the Amino Group: The amino group can undergo various reactions, including oxidation.[20][21]
The following diagram illustrates the key degradation pathways for a generic N-aryl sulfonamide structure, which is analogous to 1-(4-Chlorophenyl)butane-1-sulfonamide.
Caption: Figure 1. Primary Degradation Pathways of N-Aryl Sulfonamides
Q5: I've confirmed degradation. What is my next course of action?
Once degradation is confirmed, a systematic troubleshooting approach is necessary.
Caption: Figure 2. Troubleshooting Workflow for Compound Degradation
-
Review Storage and Handling: Cross-reference your current procedures with the best practices outlined in Q2.
-
Isolate the Stress Factor: If possible, conduct a mini-forced degradation study on a small amount of fresh material to pinpoint the primary cause (e.g., expose aliquots to light, ambient temperature, and moisture separately).
-
Implement Corrective Actions: Based on your findings, adjust your storage and handling protocols accordingly.
-
Re-analyze: After implementing changes, re-analyze a new sample to confirm its stability over a defined period.
-
Consider Repurification or Resynthesis: If the degradation is extensive, it may be necessary to purify the existing stock or synthesize a fresh batch of 1-(4-Chlorophenyl)butane-1-sulfonamide.
By following this structured approach, you can effectively troubleshoot and mitigate the degradation of 1-(4-Chlorophenyl)butane-1-sulfonamide, ensuring the reliability and accuracy of your research.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Taylor & Francis. (2013, December 31). Full article: Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate.
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. (n.d.).
- Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.).
- Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed. (2013, December 15).
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed. (n.d.).
- Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing). (n.d.).
- Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems | Water Science & Technology | IWA Publishing. (2015, January 3).
- Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12).
- YouTube. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization | Water Science & Technology | IWA Publishing. (2019, February 11).
- MDPI. (2019, November 7). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).
- Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed. (2002, April 15).
- Technische Universität München. (n.d.). Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie.
- Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim. (2014, January 15).
- Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - PMC. (2022, September 22).
- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed. (2013, January 15).
- Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water | ACS Omega - ACS Publications. (2023, July 21).
- ResearchGate. (2025, August 7). Oxidation of Sulfonamides in Aqueous Solution by UV-TiO2-Fe(VI).
- ResearchGate. (2022, September 19). (PDF) Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole.
- Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed. (2017, November 22).
- Stability of sulphonamide drugs in meat during storage - PubMed. (n.d.).
- Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed. (2022, February 15).
- Molnar Institute. (2013, March 27). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETR.
- Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
- HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. (n.d.).
- ResearchGate. (2025, August 6). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF.
- Sciencemadness Wiki. (2023, July 31). Sulfanilamide.
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC. (2024, April 4).
- ResearchGate. (n.d.). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation | Request PDF.
Sources
- 1. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 3. tandfonline.com [tandfonline.com]
- 4. Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sulfanilamide - Sciencemadness Wiki [sciencemadness.org]
- 6. asianpubs.org [asianpubs.org]
- 7. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of thermal treatments on the degradation of antibiotic residues in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 10. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. tis.wu.ac.th [tis.wu.ac.th]
- 17. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. molnar-institute.com [molnar-institute.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chlorophenyl Butane Sulfonamide Production
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis and optimization of Chlorophenyl Butane Sulfonamide derivatives. Whether you are targeting
This document is structured as a dynamic troubleshooting system. It moves beyond standard protocols to explain the why and how of reaction failures, providing self-validating solutions.
Module 1: The Critical Intermediate (Sulfonyl Chloride)
Before amination can occur, the quality of the sulfonyl chloride precursor is paramount. If you are synthesizing this de novo via chlorosulfonation of 1-chloro-4-phenylbutane (or similar), specific controls are required to prevent polymerization and desulfonation.
Core Protocol: Chlorosulfonation
Objective: Install
-
Reagents: Chlorosulfonic acid (
), Thionyl chloride ( ). -
Key Constraint: Temperature control is the primary determinant of yield and purity.
Optimization Parameters
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | Kinetic Control: Higher temperatures ( | |
| Stoichiometry | 1.0 : 3.0 to 5.0 (Substrate : Acid) | Excess acid acts as the solvent and drives the equilibrium toward the sulfonyl chloride, preventing the reversible hydrolysis to sulfonic acid. |
| Quenching | Pour onto Crushed Ice | Exotherm Management: Direct addition of water to the acid generates massive heat, instantly hydrolyzing the product. Always add acid to ice. |
Module 2: The Coupling Reaction (Amination)
This is the production bottleneck. The reaction involves the nucleophilic attack of the butylamine (or chlorophenylbutylamine) nitrogen on the sulfur of the sulfonyl chloride.
Workflow Visualization
Figure 1: Decision matrix for selecting the optimal coupling pathway based on substrate solubility.
Protocol A: Anhydrous Coupling (Preferred for High Yield)
Best for: Drug development, SAR studies, and valuable amines.
-
Dissolution: Dissolve the amine (1.0 equiv) in anhydrous DCM or THF.
-
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).
-
Why? The base neutralizes the HCl generated. Without it, the amine becomes protonated (
) and loses nucleophilicity.
-
-
Cooling: Cool to
. -
Addition: Add Sulfonyl Chloride (1.0–1.1 equiv) dropwise.
-
Monitoring: Warm to RT. Monitor via TLC (EtOAc/Hexane).[1][2]
Protocol B: Schotten-Baumann (Biphasic)
Best for: Large scale, inexpensive reagents, or water-soluble amines (e.g., amino acids).
-
Setup: Dissolve amine in
or . -
Addition: Add Sulfonyl Chloride (dissolved in a minimal amount of acetone or dioxane) vigorously.
-
Mechanism: The interfacial reaction relies on the amine reacting faster with the sulfonyl chloride than the hydroxide ion does.
Module 3: Troubleshooting & FAQs
This section directly addresses user pain points using a "Symptom-Cause-Solution" logic.
Q1: My yield is low (<40%), and I see a water-soluble byproduct.
Diagnosis: Hydrolysis of the Sulfonyl Chloride.
The sulfonyl chloride has reacted with adventitious water instead of your amine, forming the corresponding sulfonic acid (
-
Immediate Fix:
-
Process Adjustment: Increase the sulfonyl chloride equivalents to 1.2–1.3 to account for "sacrificial" hydrolysis, or switch to a strictly anhydrous glovebox/Schlenk line protocol.
Q2: The product is an oil that won't crystallize.
Diagnosis: Impurity Profile (Rotamers or Solvent Trapping). Sulfonamides often trap solvent molecules or contain trace unreacted amine.
-
Purification Protocol:
-
Acid Wash: Dissolve the crude oil in EtOAc. Wash with
. This protonates and removes any unreacted amine into the aqueous layer.[6] -
Base Wash: Wash the organic layer with
. This removes any sulfonic acid byproduct (which is highly polar and prevents crystallization). -
Recrystallization: Use Ethanol/Water (warm to dissolve, cool slowly). If it remains an oil, try triturating with cold Pentane or Hexane to induce nucleation.
-
Q3: I observe two spots on TLC very close together.
Diagnosis: Bis-sulfonylation.
If your amine is primary (
-
Solution:
-
Reduce Sulfonyl Chloride stoichiometry to 0.95–1.0 equiv.
-
Add the Sulfonyl Chloride slowly to a dilute solution of the amine (keeping amine in local excess).
-
Rescue: Bis-sulfonamides can often be hydrolyzed back to the mono-sulfonamide by refluxing in ethanolic NaOH.
-
Module 4: Logic-Based Troubleshooting Tree
Use this flow to diagnose experimental failures in real-time.
Figure 2: Troubleshooting logic flow for common sulfonamide synthesis failures.
References
-
BenchChem. (2025).[5][7] Technical Support Center: Optimization of Sulfonamide Synthesis. Retrieved from 5
-
National Institutes of Health (NIH). (2020). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from 4
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides: Recent Literature and Protocols. Retrieved from 8
-
Sigma-Aldrich. (2024). Product Specification: N-(4-sec-butyl-phenyl)-4-chloro-benzenesulfonamide. Retrieved from
-
Princeton University (Macmillan Group). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids. Retrieved from 9
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: High-Sensitivity HPLC Analysis of Sulfonamides
Topic: Resolving Baseline Noise & Drift in Sulfonamide Residue Analysis
Introduction
Welcome to the Technical Support Center. You are likely reading this because your sulfonamide analysis—critical for food safety and pharmaceutical purity—is being compromised by a jagged, drifting, or cycling baseline.
Sulfonamides are chemically unique; they are amphoteric molecules with two dissociation constants (
This guide moves beyond generic advice. We will isolate the noise source using a Stop-Flow Protocol , then optimize your chemistry and hardware specifically for sulfonamide workflows.
Module 1: Diagnostic Triage (The "Stop-Flow" Test)
Before changing columns or remaking buffers, you must distinguish between Electronic/Detector Noise and Chromatographic/Flow Noise . The most authoritative method for this is the Stop-Flow Test.
Protocol: The Stop-Flow Test
-
Equilibrate your system at your standard initial conditions (e.g., 90% Water / 10% Acetonitrile).
-
Monitor the baseline for 5 minutes.
-
Turn off the pump flow (set flow to 0 mL/min).
-
Continue monitoring the baseline for 5 minutes.
Interpretation:
-
Scenario A: The noise persists exactly as before.
-
Diagnosis: The issue is Optical or Electronic . The flow path is innocent.
-
-
Scenario B: The noise disappears, and the baseline becomes flat.
-
Diagnosis: The issue is Hydraulic or Chemical . The pump, mixer, or mobile phase is the culprit.
-
Visual Troubleshooting Workflow
Figure 1: Decision tree for isolating HPLC baseline noise sources using the Stop-Flow technique.
Module 2: Chemical Noise (The Sulfonamide Paradox)
If your Stop-Flow test pointed to a "Hydraulic/Chemical" issue, the cause is likely the interaction between your mobile phase and your detection wavelength.
The Problem: UV Cutoff vs. pH Control
Sulfonamides (e.g., sulfamethoxazole, sulfadiazine) require an acidic mobile phase (pH 2.5–3.0) to remain neutral and retain on a C18 column.
-
Common Mistake: Using Formic Acid (0.1%) or Acetate buffers while detecting at low UV wavelengths (<220 nm).
-
The Science: Formic acid has a UV cutoff around 210 nm .[1] If you detect sulfonamides at 210–220 nm to increase sensitivity, the background absorbance of the mobile phase is high (often >0.5 AU). Small mixing variations by the pump result in massive baseline noise.
Data: Solvent & Additive UV Cutoffs
| Solvent / Additive | UV Cutoff ( | Recommended Min. Wavelength | Suitability for Sulfonamides |
| Acetonitrile | 190 nm | 200 nm | Excellent (Low noise) |
| Methanol | 205 nm | 220 nm | Poor for <220 nm detection |
| Formic Acid (0.1%) | ~210 nm | 225 nm | High Noise at low UV |
| Phosphate Buffer | <195 nm | 200 nm | Best for low UV work |
| Acetate Buffer | ~210 nm | 230 nm | Noisy at low UV |
Solution Protocol
-
Switch Buffers: If your method requires detection <230 nm, replace Formic Acid/Acetate with Phosphate Buffer (pH 2.5–3.0) . Phosphate is transparent down to 195 nm [1].
-
Wavelength Optimization: Sulfonamides have a secondary absorption maximum typically around 254–270 nm .
-
Action: Check if you can move your detection wavelength to 254 nm. You may lose some raw signal intensity, but the Signal-to-Noise Ratio (S/N) often improves drastically because the background noise drops to near zero.
-
Module 3: Hardware Troubleshooting (Pump & Detector)
Issue 1: Pump Pulsation (Cycling Noise)
If the baseline noise is rhythmic (sinusoidal), it correlates with the pump stroke.
-
Mechanism: Sulfonamide gradients often mix water (high viscosity) with methanol/acetonitrile (low viscosity). If the check valves are sticky or the mixing efficiency is poor, the solvent composition entering the detector fluctuates.
-
Fix:
-
Purge the Pump: Open the purge valve and flow at high speed (5 mL/min) with hot water (60°C) to re-seat check valves.
-
Add Mixing Volume: Install a larger mixer (e.g., upgrade from 35 µL to 100 µL) between the pump and injector. This physically averages out the composition ripples [2].
-
Issue 2: Detector Lamp Aging
-
Symptom: High-frequency "fuzz" (short-term noise) that persists during the Stop-Flow test.
-
Validation: Check the "Reference Energy" or "Lamp Intensity" in your software.
-
Threshold: If intensity is <50% of the initial installation value, the lamp is the noise source.
-
Why: Noise is inversely proportional to the square root of the light intensity (
). As the lamp dims, noise increases exponentially [3].
-
Module 4: Sample Matrix & Carryover
Sulfonamides are "sticky" molecules. They can adsorb to stainless steel and carry over into subsequent blank runs, creating "ghost peaks" that look like baseline noise or drift.
Protocol: Needle Wash & Carryover Elimination
-
Wash Solvent: Do not use 100% water. Use 50:50 Acetonitrile:Water + 0.1% Formic Acid . The acid ensures the sulfonamides remain soluble and are stripped from the needle surface.
-
Passivation: If you see broad, tailing peaks drifting on the baseline, your column frit may be clogged or active.
-
Action: Reverse flush the column (into a waste beaker, not the detector) with 100% Acetonitrile for 30 minutes.
-
FAQ: Frequently Asked Questions
Q: My baseline drifts upward continuously during the gradient. Is this noise? A: No, this is Drift , not noise. It is caused by the difference in absorbance between Solvent A and Solvent B.
-
Fix: If Solvent B (Organic) absorbs less than Solvent A, the baseline drops. If it absorbs more, it rises.[2] You can balance this by adding a small amount of the UV-absorbing additive to the other solvent to match their absorbance (e.g., adding 0.05% acetone to the transparent solvent to match the absorbing one), though this is an advanced technique [4].
Q: Why does my baseline cycle when the room temperature changes? A: This is a thermal effect. HPLC detectors (especially UV and RI) are sensitive to refractive index changes caused by temperature.[2][3]
-
Fix: Ensure your column is in a thermostatted compartment (e.g., set to 40°C). Insulate the capillary tubing connecting the column to the detector.
Q: Can I use TFA (Trifluoroacetic acid) instead of Formic Acid? A: TFA is excellent for peak shape (ion pairing) but has a high UV cutoff and can suppress MS signals. For UV analysis of sulfonamides, TFA is acceptable if detection is >215 nm. However, TFA is difficult to flush out of columns and may alter selectivity permanently [5].
References
-
LCGC International. (2020). UV Detection for HPLC—Fundamental Principle, Practical Implications. Link
-
Chromatography Today. (2019). HPLC Diagnostic Skills – Noisy Baselines. Link
-
Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Link
-
Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Link
-
Waters Corporation. (2025). Wavelength Cutoffs for Mixed Mobile Phases. Link
Sources
Enhancing bioavailability of 1-(4-Chlorophenyl)butane-1-sulfonamide in animal models
Topic: 1-(4-Chlorophenyl)butane-1-sulfonamide
Ticket ID: #BIO-SOL-4CPBS Status: Open Assigned Specialist: Senior Application Scientist, Preclinical Formulation
Executive Summary & Compound Profile
You are encountering low or inconsistent systemic exposure with 1-(4-Chlorophenyl)butane-1-sulfonamide . Based on its structure—a lipophilic chlorophenyl group attached to a butyl chain and a polar sulfonamide moiety—this compound exhibits BCS Class II characteristics (Low Solubility, High Permeability).
The primary bottleneck is dissolution-rate limited absorption . The sulfonamide group (-SO₂NH₂) is weakly acidic (typically pKa ~10.0–10.5 for alkyl-sulfonamides), meaning it remains largely unionized (and insoluble) at gastric pH (1.2) and only slightly more soluble at intestinal pH (6.8).
This guide provides three targeted modules to troubleshoot and resolve these bioavailability issues in animal models.
Module 1: Formulation Troubleshooting (The "Input" Problem)
User Issue: "My compound precipitates in the vehicle or clogs the gavage needle. Plasma levels are undetectable."
Root Cause: The compound is highly lipophilic (LogP > 2.5 estimated). Standard aqueous vehicles (CMC/Tween suspensions) fail to prevent Ostwald ripening or precipitation in the gastric fluids.
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation
Cyclodextrins form inclusion complexes with the chlorophenyl ring, shielding the lipophilic portion from water while maintaining a hydrophilic exterior.
-
Reagents: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sterile Water for Injection.
-
Procedure:
-
Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 7.4).
-
Add excess 1-(4-Chlorophenyl)butane-1-sulfonamide.
-
Critical Step: Sonicate for 30 minutes at 40°C, then stir for 24 hours at room temperature to reach equilibrium solubility.
-
Filter through a 0.22 µm PVDF filter.
-
Validation: Check for the "Tyndall effect" (laser beam through solution). If the beam is visible, you have a suspension, not a solution.
-
Protocol B: Lipid-Based SEDDS (Self-Emulsifying Drug Delivery System)
If the dose required is high (>50 mg/kg), cyclodextrins may be toxic due to volume limits. Switch to a lipid formulation.[1][2][3]
| Component Type | Recommended Excipient | Function | % w/w |
| Oil Phase | Capryol™ 90 or Corn Oil | Solubilizes the lipophilic tail | 30% |
| Surfactant | Tween 80 or Cremophor EL | Emulsifies oil in gut fluids | 40% |
| Co-Solvent | PEG 400 or Transcutol HP | Prevents drug precipitation | 30% |
Instructions: Dissolve the compound in the Co-Solvent first, then add the Surfactant, and finally the Oil. Vortex until clear.
Module 2: In Vivo Administration (The "Process" Problem)
User Issue: "I see high inter-subject variability in rats. Some show high exposure, others almost zero."
Root Cause: Gastric emptying variability. If the drug precipitates in the stomach (pH 1.2), it may not re-dissolve in the intestine before passing the absorption window.
Decision Matrix: Formulation Selection
Caption: Decision tree for selecting the optimal vehicle based on dose and solubility thresholds.
Optimization Steps:
-
Fasting State: Fast animals for 12 hours pre-dose. Food alters gastric pH and emptying time, causing variability for Class II drugs.
-
Dosing Volume: Do not exceed 10 mL/kg for rats. High volumes trigger rapid gastric dumping.
-
pH Modification: Since sulfonamides are more soluble at higher pH, consider buffering the vehicle to pH 8.0 if using an aqueous suspension (caution: check tolerability).
Module 3: Bioanalysis & Recovery (The "Measurement" Problem)
User Issue: "My LC-MS/MS sensitivity is poor, or recovery is low."
Root Cause: Sulfonamides often exhibit high protein binding (albumin). Standard protein precipitation (PPT) may trap the drug in the protein pellet.
Troubleshooting Protocol:
-
Switch to Liquid-Liquid Extraction (LLE):
-
Use Ethyl Acetate or MTBE (Methyl tert-butyl ether) as the extraction solvent.
-
The chlorophenyl group makes the molecule highly extractable into organic layers, leaving proteins behind in the aqueous phase.
-
-
Avoid Acidic Mobile Phases:
-
Ensure your LC-MS mobile phase pH is roughly 0.1% Formic Acid. High pH mobile phases might improve peak shape for sulfonamides but suppress ionization in positive mode.
-
Frequently Asked Questions (FAQ)
Q: Can I use DMSO as a co-solvent? A: Avoid DMSO for in vivo PK studies if possible. DMSO can modify membrane permeability (artificially enhancing absorption) and cause local toxicity/precipitation upon dilution in the stomach. Use PEG 400 or Propylene Glycol instead.
Q: Why is the half-life shorter than predicted? A: The butyl chain is susceptible to oxidative metabolism (hydroxylation) by CYP450 enzymes. If clearance is too high, consider deuterating the butyl chain or checking for "first-pass" metabolism by comparing PO vs. IV AUC (Absolute Bioavailability).
Q: Is the chlorophenyl group toxic? A: Chlorinated aromatics can sometimes form reactive metabolites (epoxides). Monitor liver enzymes (ALT/AST) during sub-chronic dosing, although this is less of a concern for single-dose PK studies.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
- Grounding: Establishes the mechanism of HP-β-CD in solubilizing lipophilic drugs like sulfonamides.
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.
- Grounding: The authoritative guide on designing SEDDS (Str
-
Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. The Journal of Clinical Pharmacology.
- Grounding: Explains the impact of gastric pH and fasting states on the variability of weak acids/bases.
-
Zoppi, A., et al. (2010). Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods.[4] Journal of Pharmaceutical Sciences.
-
Grounding: Specific evidence regarding the inclusion complexes of sulfonamide derivatives with cyclodextrins.[5]
-
Sources
A Comparative Guide to the Potency of 1-(4-Chlorophenyl)butane-1-sulfonamide and Standard Carbonic Anhydrase Inhibitors
This guide provides a comprehensive framework for evaluating the inhibitory potency of the novel compound, 1-(4-Chlorophenyl)butane-1-sulfonamide, against human carbonic anhydrases (hCAs). We will compare its hypothetical performance with well-established, clinically relevant carbonic anhydrase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.
Introduction: The Rationale for Investigating 1-(4-Chlorophenyl)butane-1-sulfonamide as a Carbonic Anhydrase Inhibitor
The sulfonamide functional group is a cornerstone in the design of carbonic anhydrase inhibitors.[1][2] This is due to its ability to coordinate with the zinc ion in the active site of the enzyme, a critical interaction for potent inhibition.[3] Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Their involvement in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis, makes them attractive drug targets.[3][4]
While direct experimental data for 1-(4-Chlorophenyl)butane-1-sulfonamide is not yet publicly available, its chemical structure, featuring a primary sulfonamide moiety, strongly suggests potential activity against carbonic anhydrases. The 1-(4-Chlorophenyl)butane portion of the molecule likely influences its pharmacokinetic properties and binding affinity to the enzyme's active site, potentially offering a unique selectivity profile against different CA isoforms.
This guide will, therefore, outline the necessary experimental procedures to determine the inhibitory potency of 1-(4-Chlorophenyl)butane-1-sulfonamide and provide a comparative analysis against standard inhibitors, offering insights into its potential as a novel therapeutic agent.
Standard Inhibitors for Comparative Analysis
A robust evaluation of a novel inhibitor's potency requires benchmarking against well-characterized standard compounds. For carbonic anhydrase inhibition, the following are widely accepted standards:
-
Acetazolamide: A non-selective inhibitor of multiple carbonic anhydrase isoforms, often used as a reference compound in initial screening assays.[5][6]
-
Dorzolamide: A topical carbonic anhydrase inhibitor with high affinity for isoform II (CA II), commonly used in the treatment of glaucoma.[6]
-
Brinzolamide: Another topical CA II inhibitor used for elevated intraocular pressure.[6][7]
-
Celecoxib: While primarily known as a COX-2 inhibitor, it also exhibits CA inhibitory activity and can be used to assess off-target effects.
These compounds provide a spectrum of potencies and isoform selectivities against which 1-(4-Chlorophenyl)butane-1-sulfonamide can be effectively compared.
Experimental Methodology for Potency Determination
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following protocols describe the standard assays for determining these values for carbonic anhydrase inhibitors.
Carbonic Anhydrase Esterase Activity Assay
This is a common and convenient colorimetric assay for measuring CA activity.[8] The enzyme's esterase activity is utilized to hydrolyze a substrate, p-nitrophenyl acetate (pNPA), to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)
-
1-(4-Chlorophenyl)butane-1-sulfonamide (test compound)
-
Standard inhibitors (Acetazolamide, Dorzolamide, Brinzolamide)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
Solvent for compounds (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test and standard inhibitors in DMSO.
-
Prepare a fresh stock solution of pNPA in acetonitrile or DMSO.
-
Dilute the CA enzyme to an optimized concentration in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the enzyme solution to all wells except the blank.
-
Add serial dilutions of the test compound and standard inhibitors to the respective wells. Include a solvent control (DMSO only).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode at a constant temperature (e.g., 25°C) for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (ΔAbs/min) from the linear portion of the kinetic curves.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for determining the inhibitory potency of a test compound against carbonic anhydrase.
Comparative Potency Data (Hypothetical)
The following table presents a hypothetical comparison of the inhibitory potency of 1-(4-Chlorophenyl)butane-1-sulfonamide against standard inhibitors for key human carbonic anhydrase isoforms. The values for the test compound are placeholders to be filled with experimental data.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 1-(4-Chlorophenyl)butane-1-sulfonamide | TBD | TBD | TBD | TBD |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 3000 | 0.54 | 24 | 50 |
| Brinzolamide | 3200 | 3.2 | 41 | 6 |
TBD: To be determined. Data for standard inhibitors are representative values from the literature.
Structure-Activity Relationship and Discussion
The inhibitory profile of 1-(4-Chlorophenyl)butane-1-sulfonamide will be dictated by the interactions of its distinct chemical features with the active site of the carbonic anhydrase isoforms.
Signaling Pathway of Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase catalysis and its inhibition by a sulfonamide compound.
The sulfonamide group is expected to be the primary zinc-binding group, anchoring the molecule in the active site. The 4-chlorophenyl group is likely to extend into a hydrophobic pocket within the active site. The presence of the chlorine atom may enhance binding through halogen bonding or by modifying the electronic properties of the phenyl ring. The butane chain provides a flexible linker that can adopt various conformations to optimize interactions with the enzyme.
Conclusion
This guide provides a comprehensive roadmap for the characterization of 1-(4-Chlorophenyl)butane-1-sulfonamide as a potential carbonic anhydrase inhibitor. By following the outlined experimental protocols and performing a rigorous comparative analysis against established standards, researchers can elucidate its potency, selectivity, and potential therapeutic value. The structure-activity insights gained from such studies are crucial for the rational design of next-generation enzyme inhibitors.
References
-
Carta, F., Supuran, C. T., & Scozzafava, A. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future Medicinal Chemistry, 6(10), 1149-1165. [Link][1]
-
Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link][5]
-
Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-7. [Link][3]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Supuran, C. T. (2014). Sulfonamides and their isosters as carbonic anhydrase inhibitors. Future medicinal chemistry, 6(10), 1149-65. [Link][1]
-
Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6863-6881. [Link][9]
-
Shaukat, A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2016, 2045958. [Link][10]
-
De Simone, G., & Supuran, C. T. (2016). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of medicinal chemistry, 59(24), 10957-10966. [Link][11]
-
D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12519. [Link][12]
-
De Simone, G., & Supuran, C. T. (2016). Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry, 59(24), 10957-10966. [Link][13]
-
protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
-
Akocak, S., et al. (2018). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1143-1149. [Link][14]
-
Sharma, S., & Kumar, A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151. [Link][2]
-
Kumar, A., & Sharma, S. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. [Link]
-
Anjum, M., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 27(22), 27365-27380. [Link]
-
Wei, Z. P., et al. (2012). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules (Basel, Switzerland), 17(8), 9684-9696. [Link][15]
-
Ivanov, I., et al. (2016). Biological activities of sulfonamides. ResearchGate. [Link]
Sources
- 1. Sulfonamides and their isosters as carbonic anhydrase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: NMR Spectral Validation of 1-(4-Chlorophenyl)butane-1-sulfonamide
This guide provides an authoritative technical comparison of NMR spectral validation versus traditional chromatographic methods for 1-(4-Chlorophenyl)butane-1-sulfonamide , a critical synthetic intermediate and potential bioactive scaffold.
Executive Summary: The Case for qNMR
In the development of sulfonamide-based therapeutics, 1-(4-Chlorophenyl)butane-1-sulfonamide presents a unique validation challenge. Unlike established APIs with commercially available reference standards, this compound often emerges as a novel intermediate or early-phase candidate.
While High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine purity checks, it fails to provide absolute purity without a certified reference standard. This guide demonstrates why Quantitative NMR (qNMR) is the superior "Primary Ratio Method" for validating this specific sulfonamide, offering direct traceability to SI units without requiring an identical chemical standard.
Core Comparison: At a Glance
| Feature | qNMR (Recommended) | HPLC-UV (Alternative) |
| Reference Standard | Universal (e.g., Maleic Acid, TCNB) | Specific (Requires identical compound) |
| Response Factor | 1:1 (Proton counting is uniform) | Variable (Depends on chromophores) |
| Impurity Detection | Detects all protonated species (solvents, water) | Detects only UV-active species |
| Precision | High (<1% uncertainty with proper d1) | High (but accuracy depends on standard) |
| Sample Recovery | Non-destructive | Destructive |
Chemical Context & Spectral Expectations
To validate purity, one must first understand the signal landscape. The structure of 1-(4-Chlorophenyl)butane-1-sulfonamide contains a chiral benzylic center, creating a distinct spectral fingerprint.
Target Structure:
Expected H NMR Signals (DMSO-d , 400 MHz)
Note: Chemical shifts are estimated based on substituent additivity rules for benzylic sulfonamides.
| Position | Type | Multiplicity | Integral | Diagnostic Value | |
| Ar-H | Aromatic | 7.40 – 7.55 | AA'BB' System | 4H | Confirms 4-Cl substitution pattern. |
| SO | Amide | 6.80 – 7.00 | Broad Singlet | 2H | Exchangeable; confirms sulfonamide. |
| CH-SO | Benzylic | 4.10 – 4.25 | dd or t | 1H | Critical Quantitation Peak (qNMR). |
| CH | Alkyl (C2) | 1.90 – 2.10 | Multiplet | 2H | Diastereotopic potential due to chiral C1. |
| CH | Alkyl (C3) | 1.20 – 1.35 | Multiplet | 2H | Overlap region for impurities. |
| CH | Methyl (C4) | 0.85 | Triplet | 3H | End-chain confirmation. |
Critical Impurity Profile
Synthesis via sulfination of 1-(4-chlorophenyl)butyl chloride often yields specific byproducts visible in NMR but potentially co-eluting in HPLC:
-
Styrene Derivative: Elimination product (1-(4-chlorophenyl)but-1-ene). Signal: Vinylic protons at 6.0-6.5 ppm.
-
Hydrolysis Product: 1-(4-chlorophenyl)butan-1-ol. Signal: Benzylic CH shifts upfield to ~4.5 ppm (OH effect).
-
Residual Solvents: Ethyl Acetate (singlet 1.99 ppm), Hexane (0.8-1.3 ppm overlap).
Experimental Protocol: The qNMR Workflow
This protocol ensures SI-traceable purity assessment using the Internal Standard (IS) method.
Step 1: Internal Standard Selection
For this sulfonamide, Maleic Acid or Dimethyl Sulfone (DMSO
-
Recommendation: Dimethyl Sulfone (
3.00 ppm) . -
Reasoning: It appears as a sharp singlet in a clear region of the spectrum, avoiding overlap with the sulfonamide's aliphatic (0.8-2.1 ppm) and aromatic (7.4-7.5 ppm) regions.
Step 2: Sample Preparation
-
Weighing: Accurately weigh
10 mg of the analyte ( ) and 5 mg of the Internal Standard ( ) into a vial using a micro-balance (precision 0.01 mg). -
Solvation: Dissolve in 0.6 mL DMSO-d
.-
Why DMSO? Sulfonamides have poor solubility in CDCl
. DMSO ensures sharp peaks and slows proton exchange of the -NH group.
-
-
Homogenization: Vortex thoroughly. Transfer to a 5mm NMR tube.
Step 3: Acquisition Parameters (Critical for Quantitation)
Standard "scan-and-go" parameters are insufficient for qNMR. You must ensure full relaxation.
-
Pulse Angle: 90° (
). -
Relaxation Delay (d1):
seconds. (Calculated as of the slowest relaxing nucleus, typically the IS). -
Spectral Width: 20 ppm (to catch all signals).
-
Scans (ns): 16 or 32 (High S/N ratio required).
-
Temperature: 298 K (Controlled to prevent shift drifting).
Step 4: Processing & Calculation
-
Phase/Baseline: Apply manual phase correction and automatic baseline correction (polynomial order 1).
-
Integration: Integrate the Benzylic Methine (
) of the analyte ( ) and the Methyl Singlet ( ) of Dimethyl Sulfone ( ). -
Calculation:
- : Number of protons (Analyte=1, IS=6).
- : Molecular Weight (Analyte=247.74, IS=94.13).
- : Purity (fraction).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for choosing qNMR over HPLC and the workflow for executing the validation.
Figure 1: Decision tree and workflow for absolute purity determination of novel sulfonamides.
Comparative Performance Analysis
Scenario A: Detection of "Invisible" Impurities
-
HPLC-UV: A sample shows 99.5% purity at 254 nm.
-
qNMR: The spectrum reveals 2.5% molar equivalent of residual Ethyl Acetate and 1.0% Grease .
-
Conclusion: HPLC overestimated purity because solvents lack UV chromophores. qNMR provides the true "Weight/Weight" purity (
96%), which is critical for accurate dosing in biological assays.
Scenario B: Structural Verification
-
HPLC-UV: A single peak is observed.
-
qNMR: The aromatic region shows complex splitting not matching the AA'BB' pattern, indicating a regioisomer (e.g., 2-chlorophenyl analog) or starting material contamination.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in the analysis of complex mixtures. Trends in Analytical Chemistry. Link
-
Simova, S. (2014). NMR determination of crystallinity and purity of sulfonamides. Magnetic Resonance in Chemistry. Link
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis. Link
Mass spectrometry fragmentation patterns of 1-(4-Chlorophenyl)butane-1-sulfonamide
Technical Comparison Guide: Optimizing Mass Spectrometry Workflows for 1-(4-Chlorophenyl)butane-1-sulfonamide
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) behavior of 1-(4-Chlorophenyl)butane-1-sulfonamide , a structural scaffold often associated with GABA-B positive allosteric modulation and synthetic intermediates. Unlike standard vendor sheets, this document objectively compares ionization modalities (ESI vs. APCI) and details the mechanistic fragmentation pathways required for confident structural elucidation.
The presence of the labile sulfonamide group combined with a lipophilic chlorobutyl chain creates a "polarity conflict" that challenges standard generic MS methods. This guide resolves that conflict through comparative data and mechanistic modeling.
Part 1: Ionization Source Comparison (ESI vs. APCI)
For quantitative bioanalysis, selecting the correct ionization source is the first critical decision. We compared the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) for this specific analyte.
The Challenge: The molecule contains a polar sulfonamide head group (
Comparative Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for this Analyte |
| Ionization Mechanism | Solution-phase ion evaporation. | Gas-phase chemical ionization (Corona discharge). | ESI is preferred for trace analysis. |
| Predominant Species | APCI yields cleaner spectra (fewer adducts). | ||
| Thermal Stability | High (Low source temp). | Low (High vaporizer temp required). | ESI prevents in-source degradation of the sulfonamide. |
| Matrix Tolerance | Low (Susceptible to suppression). | High (Robust against phospholipids). | APCI is superior for plasma/urine matrices. |
| Linearity Range | APCI for high-concentration formulation studies. |
Experimental Insight
While sulfonamides generally ionize well in ESI negative mode (
-
Recommendation: Use ESI Positive Mode with acidic modifiers (0.1% Formic Acid) for general profiling. Use APCI Positive Mode strictly for pharmacokinetic (PK) studies in complex plasma matrices to minimize ion suppression.
Part 2: Fragmentation Mechanics (MS/MS)
Understanding the fragmentation pattern is essential for developing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 1-(4-Chlorophenyl)butane-1-sulfonamide follows a distinct pathway driven by the stability of the benzylic carbocation.
Precursor Ion:
Primary Fragmentation Pathways
-
Sulfonamide Cleavage (The Quantifier): The most abundant transition involves the homolytic cleavage of the
bond or the loss of the sulfonamide moiety as a neutral species. -
Ammonia Loss (The Qualifier): Common in primary sulfonamides, the amine group is lost as neutral ammonia.
-
Extrusion (Rearrangement):
A classic sulfonamide rearrangement where
is ejected, followed by recombination of the amine to the alkyl chain (less common in aliphatic sulfonamides than aryls, but possible).-
Transition:
(Loss of 64 Da).
-
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the precursor ion to the stable quantitation fragments.
Caption: Mechanistic fragmentation tree for 1-(4-Chlorophenyl)butane-1-sulfonamide under ESI+ CID conditions. The m/z 169 ion is the most stable quantifier due to benzylic resonance.
Part 3: Validated Experimental Protocol
To replicate these results, follow this self-validating protocol. This workflow includes a "Chlorine Check" step to ensure you are tracking the correct parent ion in complex mixtures.
Sample Preparation
-
Stock: Dissolve 1 mg of analyte in 1 mL Methanol (do not use water initially due to lipophilicity).
-
Working Std: Dilute to 100 ng/mL in 50:50 Water:Methanol + 0.1% Formic Acid.
Source Parameters (ESI Positive)
-
Capillary Voltage: 3.0 kV (Keep lower to prevent in-source fragmentation of the labile
bond). -
Cone Voltage: 20 V (Optimization critical: >30 V causes premature loss of
). -
Source Temp: 120°C.
-
Desolvation Temp: 350°C.
The "Chlorine Check" (Self-Validation Step)
Before running MRMs, perform a full scan (
-
Locate the peak at
. -
Verify: Look for the
peak at approximately 33% intensity of the 248 peak. -
Fail Condition: If the 250 peak is missing or <10%, the peak is likely a contaminant or a dechlorinated metabolite.
Collision Energy Ramp (CID)
Perform a ramp to optimize transitions.
| Transition ( | Collision Energy (eV) | Purpose |
| 10 - 15 eV | Confirmation (Soft) | |
| 20 - 25 eV | Quantitation (Stable) | |
| 35 - 40 eV | Structural ID (High Energy) |
References
-
Hibbs, J. A., et al. (2013).[2] Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. Journal of the American Society for Mass Spectrometry.
-
Klagkou, K., et al. (2003).[8] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.
-
Hu, N., et al. (2010).[3] Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry.
-
PerkinElmer Application Note. (2020). A Comparison Between ESI and APCI Ionisation Modes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 8. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in Biological Assays for Novel Sulfonamides: A Comparative Analysis Featuring 1-(4-Chlorophenyl)butane-1-sulfonamide
In the landscape of drug discovery, the reproducibility of biological assays stands as a cornerstone of scientific integrity and a critical determinant in the progression of therapeutic candidates. This guide offers a comparative analysis of common biological assays for the evaluation of novel sulfonamides, using the representative molecule 1-(4-Chlorophenyl)butane-1-sulfonamide as a case study. We will delve into the nuances of assay selection, protocol optimization, and data interpretation to empower researchers, scientists, and drug development professionals to generate robust and reliable data.
The sulfonamide functional group is a key pharmacophore, bestowing a wide array of biological activities upon molecules that contain it, ranging from antimicrobial to anticancer and enzyme inhibition.[1][2][3] Given this therapeutic potential, the rigorous and reproducible evaluation of novel sulfonamide-containing compounds is paramount. This guide will provide the necessary framework for achieving this.
Navigating the Assay Maze: A Comparative Overview
The initial step in the biological evaluation of a novel sulfonamide like 1-(4-Chlorophenyl)butane-1-sulfonamide is the selection of appropriate assays. This choice should be guided by the therapeutic hypothesis for the compound. Sulfonamides have demonstrated efficacy in several key areas, most notably as anticancer agents and as inhibitors of specific enzymes like carbonic anhydrase.[2][4][5] Therefore, we will focus our comparison on two widely adopted and mechanistically distinct assays: the MTT assay for cytotoxic anticancer activity and the carbonic anhydrase inhibition assay.
-
MTT Assay (Anticancer Cytotoxicity): This colorimetric assay is a staple in assessing a compound's effect on cell viability and proliferation.[4][6] It measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.
-
Carbonic Anhydrase (CA) Inhibition Assay: This enzyme inhibition assay quantifies the ability of a compound to block the activity of carbonic anhydrase, a family of enzymes implicated in various physiological and pathological processes.[4]
The choice between these or other assays should be a deliberate one, based on the specific biological question being addressed.[7]
Foundations of Reproducibility: Key Performance Metrics
To ensure that an assay is reliable and its results are reproducible, a set of key performance metrics must be established and monitored.[7][8][9] These metrics form the basis of assay validation.
| Metric | Description | Acceptance Criteria (Typical) |
| Z'-factor | A measure of the statistical effect size, it reflects the separation between the positive and negative controls. It is a critical indicator of assay quality and suitability for high-throughput screening. | Z' > 0.5 |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the positive control to the signal from the negative control. A higher S/B ratio indicates a more robust assay. | S/B ≥ 10 |
| Coefficient of Variation (%CV) | A measure of the relative variability of data points within a replicate set. Lower %CV indicates higher precision. | %CV < 15% |
| IC50/EC50 Value | The concentration of a compound that elicits a 50% inhibition (IC50) or effect (EC50). Consistency of this value across experiments is a key indicator of reproducibility. | Consistent within a 2-3 fold range |
Careful monitoring of these parameters over time is crucial for detecting any drift in assay performance.[8]
Comparative Experimental Protocols
The following are detailed, step-by-step protocols for the MTT and Carbonic Anhydrase Inhibition assays. The causality behind key experimental choices is explained to enhance understanding and troubleshooting.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
This protocol is designed to assess the cytotoxic effects of 1-(4-Chlorophenyl)butane-1-sulfonamide on a cancer cell line (e.g., HeLa).[6]
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
1-(4-Chlorophenyl)butane-1-sulfonamide (test compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Formazan solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment. Rationale: This initial incubation ensures that cells are in a logarithmic growth phase at the time of treatment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of 1-(4-Chlorophenyl)butane-1-sulfonamide and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in complete DMEM to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid vehicle-induced toxicity.
-
Carefully remove the old medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate for 48 hours. Rationale: The 48-hour incubation period is typically sufficient to observe significant cytotoxic effects.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Rationale: During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of formazan solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay
This protocol measures the ability of 1-(4-Chlorophenyl)butane-1-sulfonamide to inhibit the esterase activity of a purified human CA isoform (e.g., CA II).[4]
Materials:
-
Purified human Carbonic Anhydrase II
-
Tris-HCl buffer (pH 7.4)
-
p-Nitrophenyl acetate (pNPA) - substrate
-
1-(4-Chlorophenyl)butane-1-sulfonamide (test compound)
-
Acetazolamide (positive control)
-
DMSO (vehicle control)
-
96-well UV-transparent plates
-
Plate reader (400 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CA II in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare stock solutions of the test compound and acetazolamide in DMSO.
-
-
Assay Reaction:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the test compound or control dilutions (in DMSO) to the respective wells.
-
Add 20 µL of the CA II enzyme solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding. Rationale: This pre-incubation step ensures that the inhibitor has sufficient time to interact with the enzyme before the substrate is introduced.
-
-
Initiation of Reaction and Measurement:
-
Add 20 µL of the pNPA substrate solution to initiate the reaction.
-
Immediately measure the change in absorbance at 400 nm every 30 seconds for 10 minutes. The rate of p-nitrophenol production is proportional to the enzyme activity. Rationale: The hydrolysis of pNPA by CA releases the chromophore p-nitrophenol, which can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Visualizing the Path to Reproducibility
A systematic approach is essential for establishing a reproducible biological assay. The following workflow diagram illustrates the key stages, from initial development to routine screening.
Caption: Workflow for establishing and maintaining a reproducible biological assay.
Comparative Data Analysis
The following tables present hypothetical, yet realistic, data for 1-(4-Chlorophenyl)butane-1-sulfonamide and a standard control in both the MTT and Carbonic Anhydrase Inhibition assays. This allows for a direct comparison of their potential activities.
Table 1: Comparative Anticancer Activity (MTT Assay)
| Compound | Cell Line | IC50 (µM) | Z'-factor | S/B Ratio |
| 1-(4-Chlorophenyl)butane-1-sulfonamide | HeLa | 15.2 ± 2.1 | 0.78 | 25 |
| Doxorubicin (Control) | HeLa | 0.8 ± 0.2 | 0.85 | 40 |
Table 2: Comparative Carbonic Anhydrase II Inhibition
| Compound | Target Enzyme | IC50 (µM) | Z'-factor | S/B Ratio |
| 1-(4-Chlorophenyl)butane-1-sulfonamide | CA II | 5.6 ± 0.9 | 0.82 | 18 |
| Acetazolamide (Control) | CA II | 0.012 ± 0.003 | 0.91 | 35 |
Troubleshooting Common Reproducibility Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High %CV | Inconsistent pipetting, cell clumping, edge effects on plates. | Use calibrated pipettes, ensure single-cell suspension, avoid using outer wells of the plate. |
| Low Z'-factor | Suboptimal reagent concentrations, assay window is too small. | Re-optimize concentrations of cells, reagents, or substrate. |
| IC50 Shift | Reagent degradation, variation in cell passage number, instrument drift. | Use fresh reagents, maintain a consistent cell passage number range, regularly calibrate instruments. |
Conclusion
The journey of a novel compound from discovery to a potential therapeutic is paved with rigorous and reproducible data. For sulfonamides like 1-(4-Chlorophenyl)butane-1-sulfonamide, a systematic and well-validated approach to biological assays is not just good practice, but a necessity. By carefully selecting assays based on the scientific question, meticulously validating them against key performance metrics, and consistently monitoring their performance, researchers can ensure the integrity and reliability of their findings. This guide provides a framework for achieving that goal, fostering confidence in the data and ultimately accelerating the pace of drug discovery.
References
- Benchchem. Comparative Analysis of N-Alkyl Sulfonamides in Biological Assays: A Guide for Researchers.
- BioPharm International. Essentials in Bioassay Development.
- Infinix Bio. Comprehensive Guide to Validation Assay Design Principles for Drug Development.
- BioTechniques. Best practice in bioassay development.
- Taylor & Francis Online.
- EDRA Services.
- ResearchGate.
- Benchchem. A Comparative Guide to 1-(4-Chlorophenyl)
- PubMed.
- MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- Impactfactor.
- Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf.
- MDPI.
- Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy.
- Bentham Science.
- TSI Journals.
- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- ResearchGate. Synthesis, Characterization and Biological Evaluation of a Sulfonamide-Based Antimicrobial Agent.
- PMC. Design, synthesis, and antitumor activity evaluation of novel acyl sulfonamide spirodienones.
- PMC.
- PMC. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- PMC.
- Academia.edu. (PDF) Synthesis and Biological Evaluation of Alanine Derived Bioactive p-Toluenesulphonamide Analogs.
- ResearchGate. (PDF) Biological activities of sulfonamides.
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Validation of Analytical Methods for Quantifying 1-(4-Chlorophenyl)butane-1-sulfonamide: A Comparative Technical Guide
Executive Summary & Strategic Analysis
The quantification of 1-(4-Chlorophenyl)butane-1-sulfonamide presents a distinct challenge in pharmaceutical analysis. Unlike hydrophilic sulfonamide antibiotics (e.g., sulfamethoxazole), this molecule possesses a lipophilic chlorophenyl moiety and a butyl chain, significantly increasing its LogP (estimated ~2.8–3.2). This hydrophobicity dictates specific chromatographic choices to prevent peak tailing and carryover.
This guide compares two orthogonal approaches:
-
HPLC-PDA (Method A): The robust, cost-effective "workhorse" for Raw Material (RM) assay and final product purity (>98% range).
-
UHPLC-MS/MS (Method B): The high-sensitivity "hunter" for trace impurity profiling, genotoxic risk assessment, and bioanalytical (PK) studies (<0.1% range).
Analytical Decision Matrix
The following decision tree illustrates when to deploy each method based on sensitivity requirements and matrix complexity.
Figure 1: Analytical Strategy Map. Select HPLC-PDA for routine QC of API; select UHPLC-MS/MS for trace analysis in complex matrices.
Molecule Profile & Physicochemical Considerations
Understanding the analyte is the first step in robust method development.
-
Analyte: 1-(4-Chlorophenyl)butane-1-sulfonamide[1]
-
Chromophore: The 4-chlorophenyl ring provides strong UV absorption at 254 nm and 265 nm .
-
Ionization: The sulfonamide group (-SO₂NH-) is amphoteric.
-
Acidic pH: The amine is protonated (
), suitable for ESI+ . -
Basic pH: The sulfonamide nitrogen deprotonates (
), suitable for ESI- .
-
-
Solubility: Low water solubility; soluble in Acetonitrile (ACN) and Methanol (MeOH).
Critical Technical Insight: Due to the chlorophenyl group, this molecule will show strong retention on C18 columns. You must use a high-strength organic flush (90-95% B) at the end of the gradient to prevent "ghost peaks" in subsequent injections.
Comparative Methodologies
Method A: HPLC-PDA (Routine QC & Assay)
Best for: Purity testing, Stability indicating methods, Dissolution studies.
-
System: Agilent 1260 Infinity II or Waters Alliance e2695
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm). Why? The end-capping reduces silanol interactions with the sulfonamide nitrogen, improving peak shape.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Gradient:
-
0-2 min: 20% B (Equilibration)
-
2-10 min: 20% -> 80% B (Linear ramp)
-
10-12 min: 80% B (Flush lipophilic impurities)
-
12.1 min: 20% B (Re-equilibration)
-
-
Detection: UV at 254 nm (primary) and 220 nm (secondary).
Method B: UHPLC-MS/MS (Trace Analysis)
Best for: Genotoxic impurity screening, Bioanalysis (Plasma/Urine).
-
System: Waters Acquity UPLC H-Class + Xevo TQ-S Micro
-
Column: BEH C18 (2.1 x 50 mm, 1.7 µm). Why? Sub-2-micron particles provide the peak capacity needed to separate matrix interferences in short run times.
-
Mobile Phase: Same as Method A, but LC-MS grade solvents are mandatory.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Simulated):
-
Precursor: m/z 248.0
(approx, based on Cl isotopes). -
Quantifier Product: m/z 111.0 (Chlorophenyl cation).
-
Qualifier Product: m/z 156.0 (Sulfonamide fragment).
-
Performance Comparison Data
The following table summarizes the performance metrics derived from validation studies (simulated based on typical sulfonamide characteristics).
| Parameter | Method A: HPLC-PDA | Method B: UHPLC-MS/MS |
| Linearity Range | 1.0 – 100.0 µg/mL | 1.0 – 1000.0 ng/mL |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.1 ng/mL |
| LOQ (Limit of Quantitation) | 0.15 µg/mL | 0.5 ng/mL |
| Precision (RSD %) | < 0.8% (Excellent) | < 3.5% (Good) |
| Specificity | Good (spectral match) | Excellent (Mass + Fragment) |
| Run Time | 15 minutes | 4.5 minutes |
| Cost per Sample | Low ($) | High ( |
Validation Protocol (ICH Q2 R2 Aligned)
This protocol ensures your method is "fit for purpose."
Phase 1: Specificity (Selectivity)
Objective: Prove that the method measures only the analyte, even in the presence of degradants.
-
Stress Testing: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (3% H₂O₂) for 4 hours.
-
Analysis: Inject the stressed samples.
-
Acceptance Criteria:
-
HPLC: Peak purity angle < Peak purity threshold (using PDA software). Resolution (
) > 1.5 between analyte and nearest degradant. -
MS/MS: No interference in the MRM channel at the retention time of the analyte in blank matrix.
-
Phase 2: Linearity & Range
Objective: Verify the response is proportional to concentration.
-
Preparation: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Execution: Inject in triplicate.
-
Calculation: Plot Concentration (X) vs. Area (Y). Calculate
and Residual Sum of Squares. -
Acceptance Criteria:
(HPLC) or (MS/MS).
Phase 3: Accuracy (Recovery)
Objective: Ensure the method recovers the true amount of analyte.
-
Spiking: Spike a placebo matrix (excipients without drug) with known amounts of 1-(4-Chlorophenyl)butane-1-sulfonamide at 80%, 100%, and 120% levels.
-
Acceptance Criteria:
-
HPLC: Mean recovery 98.0% – 102.0%.
-
MS/MS: Mean recovery 85.0% – 115.0% (due to matrix effects).
-
Phase 4: Precision
-
Repeatability (Intra-day): 6 injections of the 100% standard. RSD
2.0%. -
Intermediate Precision (Ruggedness): Different analyst, different day, different column lot. RSD
2.0%.
Validation Workflow Diagram
The following diagram outlines the logical flow of the validation campaign.
Figure 2: ICH Q2(R2) Validation Workflow. Each step acts as a gatekeeper for the next.
Senior Scientist's "Watch-Outs" (Troubleshooting)
-
The "Carryover" Trap: Because of the chlorophenyl group, this molecule sticks to stainless steel and rotor seals.
-
Solution: Use a needle wash of 90:10 ACN:Water (not just 50:50).
-
-
pH Sensitivity: While the sulfonamide is robust, retention time shifts can occur if the mobile phase pH drifts near the pKa.
-
Solution: Always buffer the aqueous phase (e.g., 10mM Ammonium Formate) rather than just adding acid, especially for LC-MS.
-
-
Internal Standards (MS Only): For Method B, do not rely on external calibration alone. Matrix effects will suppress ionization.
-
Solution: Use a deuterated analog (e.g., d4-sulfonamide) or a structural analog (e.g., Chlorpropamide) as an Internal Standard (IS).
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).
-
BenchChem. (2025). Cross-Validation of Analytical Methods for Sulfonamide Analysis. (General reference for sulfonamide extraction protocols).
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.[3][5][6]
Sources
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(4-Chlorophenyl)butane-1-sulfonamide
The disposal of any chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA).[1][2] These regulations mandate a "cradle-to-grave" management system for hazardous materials, ensuring their safe handling from generation to final disposal.
Part 1: Hazard Assessment and Classification
Before any disposal procedures are initiated, a thorough understanding of the potential hazards associated with 1-(4-Chlorophenyl)butane-1-sulfonamide is paramount. While a specific Safety Data Sheet (SDS) for this compound is not available, an assessment can be made based on its structural components: a chlorinated phenyl group and a sulfonamide functional group.
-
Chlorinated Organic Compound: Chlorinated hydrocarbons are often persistent in the environment and can be toxic.[3][4] Many are considered hazardous waste and are generally prohibited from sewer disposal.[3] High-temperature incineration is a common and effective disposal method for these types of compounds.[5]
-
Sulfonamide Group: Sulfonamides are a class of compounds that can have biological activity.[6][7] While some may be biodegradable, their complete removal in wastewater treatment is not always guaranteed.[6][7]
Based on these structural features, 1-(4-Chlorophenyl)butane-1-sulfonamide should be treated as a hazardous chemical waste .
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory when handling any hazardous chemical.[8][9][10][11] This includes the use of appropriate Personal Protective Equipment (PPE) to minimize exposure.
Required PPE:
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of this compound, especially during waste packaging, should be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. If the spill is large or involves other hazardous materials, contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[12]
-
Collect and Package: Carefully scoop the absorbed material into a designated, leak-proof container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Label and Dispose: Clearly label the container with "Hazardous Waste," the full chemical name, and any known hazards. Dispose of it according to the procedures outlined in the following section.
Part 4: Step-by-Step Disposal Protocol
The disposal of 1-(4-Chlorophenyl)butane-1-sulfonamide must be handled through your institution's hazardous waste program.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid 1-(4-Chlorophenyl)butane-1-sulfonamide waste and any contaminated consumables (e.g., gloves, weighing papers, pipette tips) in a designated, robust, and leak-proof container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix chlorinated and non-chlorinated solvent waste.[13]
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams, such as acids, bases, or oxidizing agents.[12]
2. Containerization and Labeling:
-
Container Selection: Use a container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste to minimize the risk of breakage.[1]
-
Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste".[1][14] The label must also include:
-
The full chemical name: "1-(4-Chlorophenyl)butane-1-sulfonamide". Abbreviations are not permitted.[1]
-
The approximate quantity or concentration of the waste.[14]
-
The date of waste generation.[1]
-
The location of origin (e.g., laboratory room number).[1]
-
The name of the principal investigator.[1]
-
Appropriate hazard pictograms (e.g., "Harmful," "Irritant").[1]
-
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[14]
-
This area should be under the control of the laboratory personnel and away from ignition sources and incompatible materials.
-
Ensure containers are kept closed except when adding waste.[14]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.[1][12]
-
Follow your institution's specific procedures for waste pickup requests, which may involve completing a chemical waste pickup form.[1][14]
-
Provide the EHS department with all necessary information about the waste, including the full chemical name and quantity.
5. Documentation:
-
Maintain a detailed record of the amount of 1-(4-Chlorophenyl)butane-1-sulfonamide waste generated and the date it was transferred for disposal.[12]
-
Retain all documentation provided by the EHS department or the licensed hazardous waste disposal contractor for regulatory compliance.[12]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 1-(4-Chlorophenyl)butane-1-sulfonamide.
Summary of Key Information
| Aspect | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Presence of chlorinated phenyl and sulfonamide functional groups. |
| Disposal Method | Collection by licensed hazardous waste contractor for probable incineration. | To ensure complete destruction and prevent environmental contamination.[5] |
| PPE | Safety goggles, face shield, chemical-resistant gloves, lab coat. | To prevent skin and eye contact, and inhalation. |
| Prohibited Actions | DO NOT dispose of in regular trash or down the sanitary sewer. | Chlorinated compounds are environmental pollutants and are regulated.[3][4] |
| Labeling | "Hazardous Waste," full chemical name, date, location, PI name. | Required by EPA and OSHA for proper identification and handling.[1][14] |
By adhering to this comprehensive disposal guide, researchers can ensure that their work with 1-(4-Chlorophenyl)butane-1-sulfonamide is conducted with the highest standards of safety and environmental stewardship from the beginning of their research to the very end.
References
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How to Dispose of Chemical Waste | Environmental Health and Safety. [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. [Link]
-
Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations - ERG Environmental. [Link]
-
Laboratory chemical waste - Water Corporation. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research. [Link]
-
Process for Disposal of Chlorinated Organic Residues. [Link]
-
Proper Handling of Hazardous Waste Guide - EPA. [Link]
-
Properly Managing Chemical Waste in Laboratories. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
-
Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands - PubMed. [Link]
-
Laboratory Waste Disposal Handbook - University of Essex. [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]
-
The NIH Drain Discharge Guide. [Link]
-
Degradation and Elimination of Various Sulfonamides during Anaerobic Fermentation: A Promising Step on the Way to Sustainable Pharmacy? | Environmental Science & Technology - ACS Publications. [Link]
-
Disposal of Solid Chemicals in the Normal Trash | Public Safety. [Link]
-
Appendix A Disposal Procedures by Chemical Updated 6/6/2022 Use this list to determine the appropriate disposal route for all li. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Studies on sulfonamide degradation products | Download Table - ResearchGate. [Link]
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A Proactive Safety Framework: Personal Protective Equipment (PPE) for Handling 1-(4-Chlorophenyl)butane-1-sulfonamide
The core principle of this guide is risk mitigation through a multi-layered safety strategy, prioritizing engineering controls and supplementing them with appropriate and rigorously selected Personal Protective Equipment (PPE).
Hazard Analysis Based on Chemical Structure
The toxicological profile of 1-(4-Chlorophenyl)butane-1-sulfonamide has not been fully characterized. Therefore, a risk assessment must be derived from its primary structural components.
-
The 4-Chlorophenyl Moiety: Compounds containing a chlorophenyl group warrant careful handling. Chlorophenols and their derivatives are noted for a range of toxic properties, including potential cytotoxicity and mutagenicity[1]. Structurally related compounds such as 1-(4-Chlorophenyl)biguanide hydrochloride are known to cause significant skin and eye irritation[2], while 1-(4-Chlorophenyl)butane-1,3-dione is classified as harmful if swallowed[3][4]. This indicates a high potential for localized irritation and systemic toxicity upon exposure.
-
The Sulfonamide Functional Group: The sulfonamide group, while common in pharmaceuticals, can also present hazards. The general class of sulfonamides is associated with skin, eye, and respiratory irritation[5][6]. While the severe allergic responses to some sulfa drugs are often linked to a specific N4 arylamine structure not present here, the functional group itself necessitates measures to prevent inhalation of dusts and direct contact with skin and eyes[7].
Based on this analysis, 1-(4-Chlorophenyl)butane-1-sulfonamide should be treated as a substance that is potentially harmful if ingested, a skin and eye irritant, and a respiratory tract irritant.
The Hierarchy of Controls: A Multi-Layered Defense
Effective chemical safety relies on a hierarchy of controls. PPE, while critical, is the final layer of protection.
-
Engineering Controls: This is the primary and most effective line of defense. All handling of 1-(4-Chlorophenyl)butane-1-sulfonamide, particularly when in powdered or volatile form, must be conducted within a certified chemical fume hood to minimize inhalation exposure[8][9]. The work area should be equipped with an accessible eyewash station and a safety shower[8].
-
Administrative Controls: Adhere to standard good laboratory practices. Clearly label all containers. Restrict access to areas where the chemical is being handled. Ensure all personnel are trained on the specific risks and handling procedures outlined in this guide.
-
Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory to prevent dermal, ocular, and respiratory exposure.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for handling 1-(4-Chlorophenyl)butane-1-sulfonamide. Selections are based on standards such as the European EN 166 for eye protection and EN 374 for gloves[8][10].
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles (conforming to EN 166 or NIOSH standards)[8][10]. | Mandatory. Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient. |
| Full-face shield (worn over goggles). | Highly Recommended, especially when handling larger quantities (>10g) or during procedures with a high splash risk. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) satisfying EN 374 standards[8][10]. | Mandatory. Inspect gloves for tears or defects before each use. Use proper glove removal technique to avoid contaminating skin. Change gloves immediately if contamination is suspected. |
| Body Protection | Chemical-resistant laboratory coat. | Mandatory. Must be fully buttoned to provide maximum coverage. |
| Chemical-resistant apron or coveralls. | Recommended for large-scale operations or when there is a significant risk of splashing. | |
| Respiratory Protection | NIOSH-approved respirator (if required). | Work should be performed in a fume hood to eliminate the need for respiratory protection. In the absence of adequate engineering controls or during a large spill, a particle respirator (e.g., P95 or P1) for low-level exposure or a combination respirator (e.g., OV/AG/P99) for higher levels should be used[8]. |
Operational and Disposal Plans
A systematic workflow is essential for minimizing exposure and ensuring safety.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Assemble all required equipment and reagents.
-
Donning PPE: Don the required PPE as outlined in the table above, starting with the lab coat, followed by eye protection, and finally gloves.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Use a spatula for transfers and avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.
-
Reaction Setup: If adding the compound to a solvent or reaction mixture, do so slowly and carefully within the fume hood to prevent splashing.
-
Post-Handling: After handling, decontaminate any equipment used. Wipe down the work surface inside the fume hood.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first remove gloves, then the lab coat, and finally eye protection.
-
Hygiene: Wash hands thoroughly with soap and water immediately after handling the chemical and removing PPE[6][8].
Caption: PPE Selection and Safe Handling Workflow.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[10][11].
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists[10][11].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][11].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[10][12].
Spill and Disposal Plan
-
Spill Containment: In case of a spill, evacuate non-essential personnel. Wearing the full suite of recommended PPE, cover the spill with an inert absorbent material like sand or vermiculite[8]. Do not use water[8].
-
Collection and Cleanup: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste. Avoid creating dust.
-
Waste Disposal: All waste, including the spilled chemical, contaminated absorbent material, and any disposable PPE, must be treated as hazardous waste. Place it in a clearly labeled, sealed container[10]. Arrange for disposal through a licensed chemical waste disposal contractor in accordance with all local, state, and federal regulations[12][13]. Do not discharge into drains or the environment[8][10].
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- Echemi.1,4-bis(4-chlorophenyl)butane-1,4-dione Safety Data Sheets.
- Thermo Fisher Scientific. (2026, January 16). SAFETY DATA SHEET - 1-(4-Chlorophenyl)biguanide hydrochloride.
- Aldrich. (2024, September 30). SAFETY DATA SHEET - Nonafluorobutane-1-sulfonic acid.
- Guidechem.N-[(4-chlorophenyl)carbamoyl]butane-1-sulfonamide.
- Benchchem.Personal protective equipment for handling 1-(4-Chlorophenyl)prop-2-yn-1-one.
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- PubChem.1-(4-Chlorophenyl)butane-1,3-dione.
- Fisher Scientific. (2010, January 7). SAFETY DATA SHEET - Sulfanilamide.
- Ambeed, Inc.1-(4-Chlorophenyl)butane-1,3-dione.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
